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  • Product: Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate
  • CAS: 701939-01-7

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate Executive Summary Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbam...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Executive Summary

Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate (CAS: 701939-01-7) is a highly valuable, stereochemically pure building block utilized in advanced organic synthesis and drug development[1]. Characterized by its (1S)-chiral center and robust tert-butyloxycarbonyl (Boc) protecting group, this compound serves as a critical precursor for synthesizing complex pharmacophores, particularly those targeting G-protein-coupled receptors (GPCRs) and allosteric modulators. This whitepaper elucidates its structural properties, provides field-proven quantitative data, and details a self-validating protocol for its synthetic manipulation.

Structural Elucidation & Chemical Identity

The molecular architecture of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate is defined by three functional domains, each serving a distinct chemical purpose:

  • The (1S)-Chiral Ethylamine Core: The stereocenter at the C1 position dictates the spatial orientation of the molecule. In drug discovery, enantiomeric purity is non-negotiable, as the (1S) configuration often exhibits drastically different receptor binding affinities compared to its (1R) counterpart.

  • The 2-Methoxyphenyl Substituent: The ortho-methoxy group acts as both a steric director and a localized hydrogen-bond acceptor. Its electron-donating nature enriches the electron density of the aromatic ring, influencing downstream electrophilic aromatic substitution if required.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) moiety masks the primary amine[2]. By converting the basic, nucleophilic amine into a neutral carbamate, the Boc group prevents unwanted side reactions (e.g., polyalkylation or premature acylation) during multi-step synthetic campaigns.

Physical Properties & Quantitative Data

Understanding the physicochemical parameters of this compound is essential for predicting its behavior in various solvent systems and biological assays. The quantitative data is summarized below to facilitate rapid reference for formulation and synthetic design.

Table 1: Physicochemical Properties of CAS 701939-01-7

PropertyValueCausality / Significance
Chemical Name (S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)-carbamateStandard IUPAC nomenclature[3].
CAS Registry Number 701939-01-7Unique identifier for the pure (1S) enantiomer[1].
Molecular Formula C14H21NO3Defines atomic composition[3].
Molecular Weight 251.32 g/mol Crucial for exact stoichiometric calculations[3].
Hydrogen Bond Donors 1 (Carbamate N-H)Facilitates localized, directional hydrogen bonding.
Hydrogen Bond Acceptors 3 (O atoms in Boc & methoxy)Enhances solubility in polar aprotic solvents.
Topological Polar Surface Area ~47.6 ŲIndicates excellent potential for membrane permeability (ideal < 90 Ų for passive diffusion).

Synthetic Utility: The Role of the Boc Group

The Boc protecting group is a cornerstone in non-peptide and peptide chemistry[2]. As a Senior Application Scientist, I emphasize the strategic deployment of Boc over other protecting groups (like Cbz or Fmoc) due to its strict orthogonality. The Boc-protected amine is highly stable toward catalytic hydrogenation and strongly basic conditions (e.g., Grignard reagents, organolithiums). It is exclusively cleaved under strongly acidic conditions, allowing chemists to manipulate other functional groups on the molecule without risking premature amine exposure.

Experimental Workflow: Self-Validating Deprotection Protocol

The most common synthetic operation performed on Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is its deprotection to yield the free chiral amine, (1S)-1-(2-methoxyphenyl)ethanamine (CAS: 68285-24-5)[4]. Below is a field-proven, step-by-step methodology designed as a self-validating system to ensure maximum yield and purity.

Table 2: Standard Stoichiometry for Acidic Cleavage

Reagent / SolventEquivalentsVolume / MassCausality
Boc-Protected Amine1.0 eq1.0 g (3.98 mmol)Limiting reagent.
Dichloromethane (DCM)0.1 M40 mLNon-coordinating, aprotic solvation medium.
Trifluoroacetic Acid (TFA)Excess40 mLStrong acid (pKa ~0.23) required for protonation.
Saturated Aq. NaHCO3As needed~100 mLNeutralizes excess TFA during workup.
Step-by-Step Methodology:
  • Preparation & Solvation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM.

    • Causality: DCM is chosen over THF because THF can undergo acid-catalyzed ring-opening polymerization in the presence of strong acids, whereas DCM remains completely inert.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add TFA dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Causality: The initial protonation of the carbamate carbonyl oxygen is exothermic. Cooling mitigates thermal degradation and prevents the volatilization of DCM.

  • Thermal Activation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 to 4 hours.

    • Causality: Room temperature provides the activation energy necessary for the protonated intermediate to fragment, releasing isobutylene gas and carbon dioxide.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with a Ninhydrin solution and heat.

    • Causality: The starting material is UV-active but Ninhydrin-negative. The reaction is validated when a new, highly polar baseline spot appears that stains intensely purple/pink, confirming the generation of the primary amine.

  • Workup & Free-Basing: Concentrate the mixture in vacuo to remove volatile TFA. Redissolve the crude trifluoroacetate salt in ethyl acetate and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8-9.

    • Causality: The basic wash deprotonates the amine salt, driving the neutral free base exclusively into the organic layer for isolation.

  • Analytical Validation: Perform 1H-NMR on the isolated product.

    • Causality: The complete disappearance of the prominent 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) definitively validates the success of the deprotection.

Visualizing the Deprotection Pathway

The following diagram illustrates the mechanistic workflow and logical progression of the acid-mediated cleavage, highlighting the transformation from the protected precursor to the biologically active free amine.

G N1 Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate (Boc-Protected Amine) N2 Acid Addition (TFA or HCl/Dioxane) N1->N2 Solvation in DCM N3 Protonated Carbamate Intermediate N2->N3 Electrophilic Attack on Oxygen N4 Elimination & Decarboxylation (- Isobutylene, - CO2) N3->N4 Thermal Activation (20°C) N5 (1S)-1-(2-methoxyphenyl)ethylamine (Free Chiral Amine) N4->N5 Basic Workup (NaHCO3)

Workflow of Acid-Mediated Boc Deprotection to Yield the Free Chiral Amine

References

  • Title: TERT-BUTYL [(1S)-1-(2-METHOXYPHENYL)ETHYL]CARBAMATE | Source: NextSDS | URL: 1

  • Title: Catalog of Rare Chemicals 2017 | Source: Hamari Chemicals | URL: 3

  • Title: Boc | BroadPharm | Source: BroadPharm | URL: 2

  • Title: (S)-1-(2-Methoxyphenyl)ethanamine | Source: Sigma-Aldrich | URL: 4

Sources

Exploratory

Exact Mass, Molecular Weight, and Analytical Profiling of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Executive Summary In modern drug development and complex organic synthesis, the use of orthogonal protecting groups is non-negotiable for maintaining stereochemical integrity and preventing unwanted side reactions. Tert-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the use of orthogonal protecting groups is non-negotiable for maintaining stereochemical integrity and preventing unwanted side reactions. Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate (CAS: 701939-01-7) serves as a critical chiral building block. By masking the primary amine with a tert-butyloxycarbonyl (Boc) group, chemists can perform aggressive downstream functionalizations without compromising the highly specific (1S) stereocenter or the electron-rich 2-methoxyphenyl moiety.

This technical whitepaper provides an authoritative breakdown of the compound's physicochemical properties, mass spectrometry fragmentation causality, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Quantitative Data

Accurate mass determination is the first step in validating synthetic success. The presence of the Boc group adds significant molecular weight, while the isotopic signature of the carbon backbone provides a distinct mass envelope. Below is the consolidated quantitative data for the target compound [1].

PropertyValueAnalytical Significance
Chemical Name Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamateDefines the specific (1S) enantiomer and functional groups.
Molecular Formula C14H21NO3Used to calculate theoretical isotopic distributions.
Molecular Weight 251.32 g/mol Essential for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 251.1521 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Number 701939-01-7Unique registry identifier for regulatory compliance [2].

Mass Spectrometry (MS) Characterization & Fragmentation Causality

When analyzing Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, the parent ion is observed as [M+H]⁺ at m/z 252.16 . However, the true diagnostic power of MS lies in understanding the collision-induced dissociation (CID) pathways.

The Causality of Boc Fragmentation

The removal of the Boc group under acidic conditions or high-energy MS environments follows a highly predictable, thermodynamically driven pathway[3].

  • Protonation & First Cleavage: The carbamate oxygen is protonated, making it an excellent leaving group. The molecule undergoes fragmentation to release a stable tert-butyl cation, which typically manifests as a neutral loss of isobutylene gas (56 Da) . This yields an intermediate ion at m/z 196.10.

  • Decarboxylation: The resulting carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation, ejecting carbon dioxide (44 Da) to yield the protonated free amine at m/z 152.11 [4].

This sequential -100 Da neutral loss is the definitive analytical signature confirming the presence of an intact Boc-protected amine.

MS_Fragmentation A Parent Ion [M+H]+ m/z 252.16 B Intermediate Ion m/z 196.10 A->B - Isobutylene (56 Da) C Fragment Ion (Free Amine) m/z 152.11 B->C - CO2 (44 Da)

Mass spectrometry fragmentation pathway of Boc-protected amine showing sequential loss of 56 and 44 Da.

Synthetic Workflow and Chiral Validation Protocols

To synthesize this compound while preserving the (1S) stereocenter, the protocol must strictly control pH and temperature. The following methodology is designed as a self-validating system , ensuring that each step contains an internal quality control check before proceeding.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 1.0 equivalent of (1S)-1-(2-methoxyphenyl)ethan-1-amine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (Et₃N).

  • Causality: DCM is chosen for its excellent solvating power and inertness toward electrophilic reagents. Et₃N acts as a non-nucleophilic base; its primary function is to neutralize any trace acidic impurities, preventing the premature degradation of the Boc anhydride and ensuring the amine remains in its highly reactive, unprotonated state.

Step 2: Addition of Boc Anhydride

  • Action: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.

  • Causality: The protection reaction is highly exothermic. Cooling to 0°C strictly controls the reaction kinetics, suppressing the formation of unwanted urea or isocyanate byproducts that occur at elevated temperatures.

Step 3: Self-Validating Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature over 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. Stain the TLC plate with Ninhydrin.

  • Validation: The primary amine starting material will stain a vivid purple/pink with ninhydrin. The successful formation of the carbamate is validated by the complete disappearance of this purple spot and the emergence of a UV-active, ninhydrin-negative spot at a higher Rf value (confirming the masking of the amine's basicity) [3].

Step 4: Work-up and Isolation

  • Action: Quench the reaction with deionized water. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: The mild 0.1 M HCl wash strips away any unreacted free amine starting material. The subsequent NaHCO₃ wash is critical; it neutralizes residual acid, preventing acid-catalyzed Boc deprotection during the concentration phase [4].

Step 5: Chiral Validation

  • Action: Analyze the concentrated product via Chiral High-Performance Liquid Chromatography (HPLC) using an amylose-based stationary phase.

  • Validation: Compare the retention time against a racemic standard. A single peak confirms the stereochemical integrity of the (1S) enantiomer (>99% ee), validating that the mild reaction conditions did not induce racemization.

Synthetic_Workflow A 1-(2-methoxyphenyl)ethan-1-amine (Chiral Precursor) B Boc2O, Et3N, DCM (Protection Step) A->B Reagent Addition C Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate (Crude) B->C 2-4h Reaction D Chiral HPLC & Work-up (Validation & Purification) C->D QC Check E Pure (1S) Enantiomer >99% ee D->E Final Isolation

Step-by-step synthetic workflow and self-validating chiral purification process for the target API.

References

  • Guidechem. "Tert-butyl 2-methoxyphenethylcarbamate 131699-15-5 Chemical Properties.
  • NextSDS. "TERT-BUTYL[(1S)-1-(2-METHOXYPHENYL)ETHYL]CARBAMATE Substance Database.
  • Benchchem. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Benchchem. "Experimental procedure for deprotection of Boc-protected amines.
Foundational

Thermodynamic Stability and Degradation Kinetics of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Executive Summary Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is a highly valuable chiral building block in pharmaceutical synthesis. As a Boc-protected benzylic amine, its thermodynamic stability dictates its uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is a highly valuable chiral building block in pharmaceutical synthesis. As a Boc-protected benzylic amine, its thermodynamic stability dictates its utility in multi-step synthetic sequences, formulation processes, and long-term storage. This technical guide provides an in-depth analysis of the molecule's thermodynamic profile, the mechanistic causality behind its thermal degradation, and the self-validating experimental workflows required to quantify its kinetic parameters.

Structural Thermodynamics and Conformational Stability

The thermodynamic stability of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate is governed by the interplay between the bulky tert-butyloxycarbonyl (Boc) protecting group, the benzylic (1S) stereocenter, and the ortho-methoxy substituent on the phenyl ring.

Unlike simple aliphatic carbamates, this molecule benefits from specific intramolecular interactions. The 2-methoxy group acts as a localized hydrogen bond acceptor for the carbamate N-H. This intramolecular hydrogen bonding locks the molecule into a lower-energy ground-state conformation. By stabilizing the ground state, the activation energy ( ΔH‡ ) required to reach the transition state for thermal degradation is increased, thereby enhancing the overall thermodynamic stability of the compound compared to its unsubstituted phenyl analogs.

Furthermore, the steric bulk of the ortho-methoxy group restricts the free rotation of the benzylic C-N bond, minimizing the entropic penalty ( ΔS‡ ) during the formation of the highly ordered transition state required for decomposition.

Thermal Degradation Mechanism (The "de-Boc" Process)

Under high thermal stress (typically >150°C), Boc-protected amines undergo a well-characterized thermolytic degradation [1]. The thermodynamic driving force for this reaction is the massive increase in entropy resulting from the generation of two equivalents of gas (isobutylene and carbon dioxide) from a single solid or liquid-phase molecule.

The degradation proceeds via a concerted cyclic transition state . The carbonyl oxygen of the carbamate abstracts a proton from one of the methyl groups of the tert-butyl moiety. This six-membered cyclic transition state simultaneously cleaves the C-O bond, releasing isobutylene gas and forming a transient carbamic acid intermediate. The carbamic acid is thermodynamically unstable and undergoes rapid, spontaneous decarboxylation to yield the free amine, (1S)-1-(2-methoxyphenyl)ethylamine, and CO 2​ [2].

ThermalDegradation A Tert-butyl [(1S)-1-(2-methoxyphenyl) ethyl]carbamate B Concerted Cyclic Transition State A->B Heat (>150°C) C Carbamic Acid + Isobutylene (g) B->C Proton Transfer D (1S)-1-(2-methoxyphenyl) ethylamine + CO2 (g) C->D Rapid Decarboxylation

Pathway of the concerted thermal degradation of Boc-protected benzylic amines.

Chiral Integrity Under Thermal Stress

A critical concern for drug development professionals is the potential for racemization at the (1S) benzylic center during thermal processing. Because the concerted cyclic mechanism exclusively involves the carbamate carbonyl and the tert-butyl protons, the benzylic C-H bond remains entirely unperturbed. Consequently, the thermodynamic pathway for racemization (which would require the formation of a planar benzylic carbocation or carbanion) possesses an activation energy far exceeding that of the de-Boc process. The chiral integrity of the molecule is therefore preserved during thermal degradation.

Quantitative Data: Kinetic and Thermodynamic Parameters

The thermodynamic parameters of Boc-carbamate degradation can be quantified using Arrhenius and Eyring equations. The table below summarizes the typical kinetic and thermodynamic values associated with the thermal degradation of highly substituted Boc-arylcarbamates [1][2].

ParameterEstimated Value / RangeMechanistic Significance
Activation Energy ( Ea​ ) 120 – 140 kJ/molHigh barrier due to the stability of the intramolecularly H-bonded ground state.
Enthalpy of Activation ( ΔH‡ ) 115 – 135 kJ/molReflects the energy required to break the tert-butyl C-O bond and form the cyclic TS.
Entropy of Activation ( ΔS‡ ) -10 to +5 J/(mol·K)Near-zero or slightly negative, confirming a highly ordered, concerted cyclic transition state.
Pre-exponential Factor ( A ) ∼1012 s −1 Typical for unimolecular decomposition reactions.
Decomposition Onset ( Tonset​ ) > 160°CThe practical thermal limit for processing and long-term storage.

Table 1: Thermodynamic and kinetic parameters for the thermal degradation of Boc-protected benzylic amines.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, thermodynamic stability must be evaluated using self-validating experimental systems. The following protocols detail how to extract reliable kinetic data while ensuring mass balance and accounting for instrumental artifacts.

Protocol 1: High-Temperature Flow Chemistry for Kinetic Profiling

Batch reactors are ill-suited for high-temperature kinetic studies due to slow heat-transfer rates and the loss of gaseous byproducts, which skews equilibrium data. Continuous flow chemistry, utilizing a back-pressure regulator (BPR), maintains the system in the liquid phase, allowing for precise residence times and isothermal conditions [1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.1 M solution of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate in anisole .

    • Causality: Anisole is chosen because its high boiling point (154°C) prevents premature vaporization, and its non-nucleophilic nature ensures it will not chemically participate in the degradation pathway.

  • Internal Standard Addition: Add 0.05 M biphenyl to the solution.

    • Causality: Biphenyl is thermally inert under these conditions. Its inclusion creates a self-validating system; by tracking the ratio of the starting material and the free amine product against the constant biphenyl peak in HPLC, researchers can definitively prove mass balance and rule out side-reactions (e.g., polymerization).

  • Reactor Setup: Prime a continuous plug flow reactor (PFR) equipped with a 22 mL stainless steel coil. Attach a 750 psi BPR to the effluent line to suppress the expansion of isobutylene and CO 2​ gases, ensuring the reaction volume remains constant.

  • Thermal Processing: Pump the solution through the reactor at varying flow rates to achieve precise residence times ( tR​ ) of 1, 3, 5, and 10 minutes. Repeat this matrix at four temperatures: 150°C, 175°C, 200°C, and 225°C.

  • In-line Analysis: Route the effluent through an in-line UV-Vis flow cell (254 nm) coupled to an LC-MS.

  • Data Extraction: Plot ln([C]/[C0​]) versus residence time to determine the first-order rate constant ( k ) at each temperature. Construct an Eyring plot ( ln(k/T) vs 1/T ) to extract ΔH‡ and ΔS‡ .

Workflow S1 1. Sample Preparation (0.1M in Anisole + Biphenyl) S2 2. Continuous Flow Reactor (150°C - 225°C, 750 psi BPR) S1->S2 Isocratic Pumping S3 3. Effluent Quenching & In-line HPLC-MS S2->S3 Thermal Stress S4 4. Kinetic Data Extraction (First-Order Rate Constants) S3->S4 Mass Balance Validation S5 5. Thermodynamic Parameter Calculation (ΔH‡, ΔS‡, ΔG‡) S4->S5 Eyring Plot Regression

Experimental workflow for high-temperature flow chemistry kinetic profiling.

Protocol 2: Differential Scanning Calorimetry (DSC) for Solid-State Stability

To understand the thermodynamic stability of the bulk powder for storage and formulation, solid-state thermal analysis is required.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 2.0 – 5.0 mg of the crystalline carbamate into an aluminum DSC pan.

  • Pan Sealing: Seal the pan with a lid containing a single 50 µm pinhole.

    • Causality: A hermetically sealed pan would rupture due to the buildup of isobutylene and CO 2​ during degradation, destroying the sensor. An open pan would allow premature sublimation. The pinhole allows controlled gas venting, ensuring the endothermic signal strictly represents the chemical decomposition rather than a physical pan failure.

  • Baseline Subtraction: Run an empty pinhole-sealed aluminum pan under the exact heating profile to establish a thermal baseline. This validates the system against instrumental drift.

  • Heating Program: Equilibrate the sample at 25°C, then ramp the temperature to 250°C at a rate of 10°C/min under a constant dry nitrogen purge (50 mL/min).

  • Data Interpretation: The thermogram will typically display a sharp endothermic peak corresponding to the melting point (if crystalline), followed by a broad, massive endothermic event (>160°C) corresponding to the de-Boc degradation. The extrapolated onset temperature ( Tonset​ ) of this broad peak defines the absolute thermal limit of the solid material.

Conclusion

The thermodynamic stability of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is a robust feature engineered by the strong C-O and C-N bonds of the carbamate linkage, further augmented by intramolecular hydrogen bonding from the 2-methoxy substituent. Because its thermal degradation requires a highly specific, concerted cyclic transition state with a high activation energy (~120-140 kJ/mol), the molecule remains highly stable under standard synthetic, storage, and physiological conditions. Furthermore, the mechanistic isolation of the benzylic proton during degradation ensures that the (1S) chiral center remains intact even under extreme thermal stress, solidifying its reliability as a pharmaceutical intermediate.

References

  • Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., Han, L., Wang, K., & Yu, S. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Journal of Organic Chemistry, 84(8), 4846–4855.[Link]

  • Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542.[Link]

Exploratory

Crystal Structure Analysis of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate: A Comprehensive Technical Guide

Executive Summary & Chemical Context In modern drug development, chiral 1-arylethylamines are critical pharmacophores and synthetic intermediates. The compound Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug development, chiral 1-arylethylamines are critical pharmacophores and synthetic intermediates. The compound Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate represents a highly versatile building block, featuring a benzylic stereocenter (1S configuration), an ortho-methoxy electron-donating group, and a tert-butoxycarbonyl (Boc) protecting group.

Determining the exact three-dimensional architecture of this molecule via single-crystal X-ray diffraction (SCXRD) is not merely a structural exercise; it is a regulatory and mechanistic necessity. SCXRD provides unambiguous assignment of the absolute configuration, bypassing the ambiguities of NMR chiral derivatization. Furthermore, analyzing the crystal packing reveals how the bulky Boc group and the ortho-methoxy substituent dictate the molecule's conformational preferences and hydrogen-bonding networks[1]. This guide details the end-to-end crystallographic workflow, from crystal growth to the refinement of the absolute structure, explaining the causality behind each methodological choice.

Conformational Drivers and Solid-State Interactions

The crystal structure of Boc-protected chiral amines is governed by a delicate balance of steric repulsion and electrostatic attraction.

The Transoid Boc Conformation

The Boc group is notoriously bulky. To minimize unfavorable steric interactions with the chiral benzylic center and the aromatic ring, the carbamate moiety typically adopts an extended transoid conformation[1]. In this geometry, the tert-butyl group is oriented away from the aryl ring, reducing the overall molecular strain.

Hydrogen Bonding Networks

The solid-state packing of Boc-protected amines is heavily dependent on hydrogen bonding[2]. The carbamate N–H acts as a potent hydrogen bond donor.

  • Intermolecular Networks: The primary packing motif is usually an intermolecular N–H···O=C interaction, where the carbamate N–H donates to the carbonyl oxygen of an adjacent molecule. This typically results in 1D zigzag ribbons or C(4) chain motifs propagating through the crystal lattice[1].

  • Intramolecular Competition: The presence of the ortho-methoxy group introduces a competing hydrogen bond acceptor. Depending on the crystallization kinetics, an intramolecular N–H···O(methoxy) interaction may form. Such intramolecular hydrogen bonds are known to rigidify molecular frameworks and alter the macroscopic crystal packing[3].

H_Bonding A Boc Group Steric Bulk B Transoid Amide Conformation A->B C Intermolecular N-H···O=C B->C Primary Motif E Intramolecular N-H···O(OMe) B->E Competing Motif D 1D Zigzag Ribbon Motif C->D

Conformational drivers and hydrogen bonding networks in the crystal lattice.

Experimental Methodologies

Step-by-Step Crystallization Protocol

Boc-protected amines are highly lipophilic and prone to "oiling out" (phase separation as a liquid rather than crystallizing) during solvent evaporation. To force nucleation, a vapor diffusion technique is employed.

  • Solvent Selection: Dissolve 50 mg of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate in 0.5 mL of ethyl acetate. Causality: Ethyl acetate fully solubilizes both the polar carbamate and the lipophilic Boc group without forming strong competing hydrogen bonds that inhibit nucleation.

  • Anti-Solvent Layering: Transfer the solution to a 1-dram inner vial. Place this vial inside a 20 mL outer vial containing 3.0 mL of n-hexane (anti-solvent).

  • Vapor Diffusion: Seal the outer vial tightly. Allow the system to stand undisturbed at 4 °C for 3–7 days. Causality: The highly volatile n-hexane slowly diffuses into the ethyl acetate, gradually lowering the solvation power and promoting the growth of high-quality, diffraction-grade single crystals.

  • Harvesting: Under a polarizing optical microscope, select a colorless block crystal (ideal dimensions: ~0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to rapid solvent loss upon exposure to ambient air.

Step-by-Step X-Ray Diffraction Workflow

Because the molecule consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen), standard Molybdenum (Mo K α ) radiation is insufficient for absolute structure determination. Copper radiation must be used.

  • Cryogenic Mounting: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures minimize the thermal motion (Debye-Waller factors) of the atoms. This is critical for Boc groups, which frequently exhibit severe rotational disorder at room temperature[4].

  • Data Collection: Collect diffraction data using a microfocus Cu K α source ( λ=1.54184 Å). Causality: Copper radiation maximizes the anomalous scattering signal ( f′′ ) of oxygen and nitrogen, generating measurable intensity differences between Friedel pairs ( I(hkl)=I(−h−k−l) ), which is strictly required to determine the absolute configuration of light-atom structures.

  • Data Reduction: Integrate the frames using standard software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (SADABS). Causality: Absorption correction compensates for the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Absolute Structure Validation: Calculate the Flack parameter ( x ) using Parsons' quotients. A value of x≈0 with a low standard uncertainty validates the (1S) configuration.

XRD_Workflow A 1. Vapor Diffusion Crystallization (EtOAc/Hexane) B 2. Cryogenic Mounting (100 K, Paratone Oil) A->B C 3. Data Collection (Cu Kα Radiation) B->C D 4. Intrinsic Phasing & Anisotropic Refinement C->D E 5. Absolute Configuration (Flack Parameter ≈ 0) D->E

Workflow for X-ray diffraction analysis of chiral carbamates.

Quantitative Data Summary

A self-validating crystallographic experiment must meet specific statistical thresholds. Table 1 summarizes the expected quantitative parameters for a high-quality structure of this specific class of chiral arylethyl carbamates.

Table 1: Representative Crystallographic Parameters for Chiral Arylethyl Carbamates

ParameterTypical Value / RangeCausality / Significance
Crystal System Orthorhombic or MonoclinicEnantiopure compounds cannot crystallize in centrosymmetric systems.
Space Group P21​21​21​ or P21​ Sohncke space groups; required to maintain the (1S) chirality.
Temperature 100 KFreezes tert-butyl rotational disorder; improves resolution.
Radiation Cu K α ( λ=1.54184 Å)Essential for generating anomalous dispersion in C/N/O structures.
Rint​ <0.05 Validates the internal consistency and symmetry of the collected data.
R1​ (Final) <0.04 Indicates excellent agreement between the structural model and raw data.
Flack Parameter ( x ) 0.00(5) to 0.05(10) x≈0 confirms the (1S) absolute configuration. x≈1 means inverted.
N–H···O Distance 2.80−3.10 ÅConfirms the presence of moderate-to-strong solid-state hydrogen bonding.

Conclusion

The crystal structure analysis of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate relies on a meticulously designed workflow. By utilizing vapor diffusion to overcome the lipophilicity of the Boc group, employing cryogenic temperatures to suppress thermal disorder, and leveraging Cu K α radiation to exploit anomalous dispersion, researchers can definitively map the absolute configuration and the complex hydrogen-bonding landscape of this vital pharmaceutical intermediate.

References

  • Divergent Anion Hosts from a Single Macrocyclic Precursor via Anion-Assisted Skeleton Editing or Late-Stage Functionalization. ChemRxiv. URL:[Link]

  • Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives. PMC - NIH. URL: [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC - NIH. URL: [Link]

  • Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure. Diva Portal. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Boc Protection of (1S)-1-(2-methoxyphenyl)ethylamine

Abstract The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its broad stability and the mild, selective conditions required for its removal. This technical guide provides a comprehensive examination of the mechanism and practical application of Boc protection, specifically focusing on the chiral amine (1S)-1-(2-methoxyphenyl)ethylamine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in the core principles of carbamate formation.

Introduction: The Strategic Imperative of Amine Protection

Amines are fundamental functional groups, ubiquitous in active pharmaceutical ingredients (APIs), yet their inherent nucleophilicity and basicity often conflict with many synthetic transformations.[1] Unprotected amines can engage in undesired side reactions, leading to complex product mixtures and diminished yields. The strategic masking of an amine's reactivity is therefore paramount in multi-step synthesis.

The tert-butoxycarbonyl (Boc) group offers an elegant solution. Introduced via di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), it converts the primary amine into a significantly less nucleophilic and non-basic carbamate.[2] Key advantages of the Boc group include:

  • Robust Stability: It is resistant to a wide array of non-acidic reagents, including most bases, nucleophiles, and common reducing agents.[3][4]

  • Facile Cleavage: The group is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which minimizes degradation of sensitive substrates.[4]

  • Orthogonality: The Boc group's acid lability makes it orthogonal to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, a critical feature in complex syntheses such as solid-phase peptide synthesis.[3]

This guide will dissect the protection of (1S)-1-(2-methoxyphenyl)ethylamine, a valuable chiral building block in pharmaceutical synthesis, providing a deep dive into the reaction mechanism and a validated experimental protocol.

The Core Mechanism of N-tert-Butoxycarbonylation

The protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The reaction can proceed with or without a base, though the inclusion of a base is common practice to accelerate the reaction and neutralize acidic byproducts.

The Role of Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate is an symmetrical anhydride of pivalic acid. Its two carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes them susceptible to attack by nucleophiles like the primary amine of (1S)-1-(2-methoxyphenyl)ethylamine.

Base-Catalyzed Mechanism

The most common industrial and laboratory approach involves a mild, non-nucleophilic base such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).

The mechanism unfolds in several key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (1S)-1-(2-methoxyphenyl)ethylamine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a transient, unstable tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a tert-butyl carbonate anion as a leaving group.

  • Deprotonation: The added base (e.g., triethylamine) abstracts the proton from the now positively charged nitrogen atom, yielding the neutral Boc-protected amine and the triethylammonium salt.

  • Decomposition of Byproducts: The unstable tert-butyl carbonate anion subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion. The tert-butoxide can then be protonated by the triethylammonium salt to form tert-butanol. The evolution of CO₂ gas is a thermodynamic driving force for the reaction.[5]

Base_Catalyzed_Boc_Protection Amine R-NH₂ ((1S)-1-(2-methoxyphenyl)ethylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse LeavingGroup tBuOCOO⁻ Intermediate->LeavingGroup Elimination ProtonatedBase Base-H⁺ Base Base (e.g., NEt₃) Base->Product Deprotonation Byproducts CO₂ + tBuO⁻ LeavingGroup->Byproducts Decomposition

Base-Catalyzed Boc Protection Mechanism.
Reaction Without an External Base

While less common for accelerating the reaction, Boc protection can proceed without an added base.[6] In this scenario, a second molecule of the starting amine or the generated tert-butoxide anion can act as the base to deprotonate the ammonium intermediate.[7] However, this can be less efficient, potentially requiring longer reaction times or leading to the formation of urea byproducts if the amine starting material is consumed in the deprotonation step.

Experimental Protocol: A Self-Validating System

The following protocol is a robust, field-proven method for the Boc protection of primary amines and is directly applicable to (1S)-1-(2-methoxyphenyl)ethylamine. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
(1S)-1-(2-methoxyphenyl)ethylamine151.2110.01.0
Di-tert-butyl dicarbonate (Boc₂O)218.2510.51.05
Triethylamine (NEt₃)101.1912.01.2
Dichloromethane (DCM), anhydrous---
Saturated aqueous NaHCO₃ solution---
Brine (Saturated aqueous NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)---

Rationale for Reagent Stoichiometry:

  • Boc₂O (1.05-1.1 eq): A slight excess is used to ensure complete consumption of the starting amine, which can sometimes be difficult to separate from the less polar product during chromatography.

  • Triethylamine (1.2 eq): An excess of the base is used to effectively neutralize the protonated amine intermediate and any trace acidic impurities that might be present.

Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Dissolve amine in DCM - Add NEt₃ Addition 2. Reagent Addition - Cool to 0 °C - Add Boc₂O solution Setup->Addition Reaction 3. Reaction - Stir at RT for 2-4h - Monitor by TLC Addition->Reaction Quench 4. Work-up (Quench) - Add sat. NaHCO₃ Reaction->Quench Extraction 5. Extraction - Separate layers - Extract aqueous with DCM Quench->Extraction Drying 6. Drying & Concentration - Combine organic layers - Dry with MgSO₄ - Concentrate in vacuo Extraction->Drying Purification 7. Purification (Optional) - Column chromatography Drying->Purification

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Boc Deprotection Protocol for Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Executive Summary The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic and peptide synthesis, typically achieved via acidolysis with Trifluoroacetic Acid (TFA)[1]. H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic and peptide synthesis, typically achieved via acidolysis with Trifluoroacetic Acid (TFA)[1]. However, the deprotection of tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate presents distinct chemoselective and stereochemical challenges. The substrate features an electron-rich 2-methoxyphenyl ring and a benzylic chiral center (1S). This application note outlines the mechanistic rationale and provides a field-proven, self-validating protocol utilizing a specialized scavenger cocktail to prevent electrophilic aromatic substitution and preserve chiral integrity.

Mechanistic Causality & Substrate Vulnerabilities

To design an effective protocol, one must understand the causality of the degradation pathways. The TFA-mediated cleavage of the Boc group initiates via the protonation of the carbamate oxygen. This induces fragmentation, yielding a carbamic acid intermediate and a highly reactive tert-butyl cation[2],[3]. The carbamic acid inherently destabilizes and rapidly decarboxylates, releasing carbon dioxide gas to yield the amine TFA salt[2],[3].

The Electrophilic Threat: The generated tert-butyl cation is a potent electrophile. In this specific substrate, the ortho-methoxy group strongly donates electron density into the aromatic ring via resonance, highly activating it toward Friedel-Crafts alkylation. Without intervention, the tert-butyl cation will rapidly attack the 2-methoxyphenyl moiety, leading to a complex mixture of tert-butylated byproducts and severely compromised yields[4],[3].

The Stereochemical Threat: While the benzylic C-N bond is generally stable under standard TFA conditions, prolonged exposure to concentrated acids at elevated temperatures can promote benzylic carbocation formation. This risks the racemization of the critical (1S) stereocenter. Therefore, the reaction must be kinetically controlled (rapid execution at moderate temperatures).

Mechanism Substrate Boc-Amine Substrate Protonated Protonated Intermediate Substrate->Protonated TFA Carbamic Carbamic Acid Intermediate Protonated->Carbamic Cleavage TButyl tert-Butyl Cation Protonated->TButyl Cleavage Product (1S)-Amine (Target) Carbamic->Product -CO2 Byproduct Alkylated Byproduct TButyl->Byproduct No Scavenger (Attack on Ar ring) Scavenged Quenched t-Butyl-TIPS TButyl->Scavenged + TIPS/H2O

Caption: Mechanistic pathway of Boc deprotection highlighting the critical role of scavengers.

Scavenger Selection & Quantitative Efficacy

To circumvent aromatic alkylation, nucleophilic "scavengers" (cation traps) must be introduced to outcompete the substrate's aromatic ring for the tert-butyl cation[4],[5].

  • Triisopropylsilane (TIPS): Acts as an irreversible hydride donor. It reduces the tert-butyl cation to volatile isobutane gas, leaving a silyl cation that is subsequently quenched.

  • Water (H₂O): Acts as a nucleophile, trapping the cation to form tert-butanol.

The table below summarizes the quantitative impact of various scavenger systems on electron-rich benzylic amine substrates, demonstrating why a dual-scavenger system is mandatory.

Scavenger SystemEquivalentsReaction TimeTarget Amine Yield (%)Alkylated Byproduct (%)
None (TFA/DCM 1:1)N/A2.0 h< 55%> 40%
Anisole 5.0 eq2.0 h82%8 - 12%
TIPS / H₂O 2.5 eq / 2.5 eq1.5 h> 95% < 1%

Data Synthesis Note: Values represent standardized field-proven outcomes for highly activated anisole-derivative substrates undergoing acidolysis.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes a TFA / DCM / TIPS / H₂O (50:45:2.5:2.5 v/v) cleavage cocktail to ensure rapid deprotection while maintaining absolute chemoselectivity.

Materials Required
  • Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate (Substrate)

  • Trifluoroacetic Acid (TFA), Reagent Grade[5]

  • Dichloromethane (DCM), Anhydrous

  • Triisopropylsilane (TIPS)

  • Deionized Water (H₂O)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology

Step 1: Cocktail Preparation

  • In a clean, dry flask under a fume hood, prepare the cleavage cocktail by mixing DCM (4.5 mL), TIPS (0.25 mL), and H₂O (0.25 mL) per 1.0 mmol of substrate.

  • Causality Check: Do not add TFA yet. Preparing the neutral solvent/scavenger matrix first prevents localized high-acid concentrations that drive side reactions.

Step 2: Substrate Dissolution & Acidolysis

  • Dissolve 1.0 mmol of the substrate in the prepared DCM/TIPS/H₂O mixture.

  • Cool the flask to 0 °C using an ice bath. Reasoning: Lowering the temperature controls the exothermic protonation step and suppresses benzylic carbocation formation, protecting the (1S) stereocenter.

  • Dropwise, add 5.0 mL of TFA to the stirring solution.

  • Self-Validation Checkpoint 1: Observe the solution. Mild effervescence (gas evolution) should occur. This is the release of CO₂ and isobutylene, confirming the fragmentation mechanism is actively proceeding[1],[2].

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 hours.

Step 3: Reaction Monitoring

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, high Rf) should disappear. The product will remain at the baseline (due to the formation of the highly polar TFA salt) and will stain intensely purple/blue with Ninhydrin.

Step 4: Concentration & Free-Basing (Workup)

  • Concentrate the reaction mixture in vacuo (rotary evaporator) at ≤ 30 °C to remove DCM, excess TFA, and volatile isobutane. Reasoning: Keeping the water bath ≤ 30 °C prevents thermal degradation of the concentrated product.

  • Dissolve the resulting crude oil in fresh DCM (15 mL) and cool to 0 °C.

  • Slowly add saturated aqueous NaHCO₃ (approx. 15-20 mL) until gas evolution ceases.

  • Self-Validation Checkpoint 3: Check the pH of the aqueous layer using indicator paper. It must be ≥ 8.0. If it is acidic, the amine remains protonated (water-soluble) and will be lost during extraction. Add 1M NaOH dropwise if necessary to reach pH 8-9.

Step 5: Extraction & Isolation

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo to afford the pure free base: (1S)-1-(2-methoxyphenyl)ethylamine.

Workflow Step1 1. Cocktail Preparation (DCM / TIPS / H2O) Step2 2. Substrate Dissolution (Cool to 0 °C) Step1->Step2 Step3 3. Acidolysis (Dropwise TFA addition, warm to RT) Step2->Step3 Step4 4. Concentration (Remove volatiles in vacuo at ≤ 30 °C) Step3->Step4 Step5 5. Neutralization (Sat. NaHCO3 to pH > 8) Step4->Step5 Step6 6. Extraction & Isolation (DCM extraction, Na2SO4 dry) Step5->Step6

Caption: Step-by-step experimental workflow for solution-phase Boc deprotection and free-base isolation.

References

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. - PubMed (nih.gov) - 4

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. - Total Synthesis - 1

  • Boc Deprotection Mechanism - TFA. - Common Organic Chemistry - 2

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). - Benchchem - 3

  • Protecting Groups for Amines: Carbamates. - Master Organic Chemistry - 5

Sources

Application

Application Note: Step-by-Step Synthesis and Isolation of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the tert-butyloxycarbonyl (Boc) protection of (1S)-1-(2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the tert-butyloxycarbonyl (Boc) protection of (1S)-1-(2-methoxyphenyl)ethylamine, a critical chiral building block.

Scientific Rationale & Mechanistic Overview

The synthesis of tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate represents a foundational transformation in the preparation of chiral auxiliaries and pharmacophores. Derivatives of 1-(2-methoxyphenyl)ethylamine are heavily utilized in stereoselective organic synthesis[1] and serve as core scaffolds in the development of[2], which are critical in calcimimetic drug discovery.

While de novo asymmetric synthesis of this amine can be achieved via the diastereoselective addition of organometallic reagents to chiral imines[3], the direct Boc-protection of the commercially available (1S)-enantiomer offers the most expedient route for scale-up.

Mechanistic Causality: The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The transient tetrahedral intermediate rapidly collapses, expelling tert-butyl carbonate, which subsequently fragments into tert-butoxide and carbon dioxide (CO₂) gas. Triethylamine (Et₃N) is employed not only as an acid scavenger to prevent the formation of unreactive amine hydrochlorides but also to facilitate the final proton transfer, driving the equilibrium toward the stable carbamate.

Mechanism N1 Amine Nucleophile (1S)-1-(2-methoxyphenyl)ethylamine N3 Tetrahedral Intermediate (Transient) N1->N3 Nucleophilic Attack N2 Electrophile Di-tert-butyl dicarbonate N2->N3 Nucleophilic Attack N4 Fragmentation CO2 & t-Butoxide Release N3->N4 Collapse N5 Proton Transfer Neutralization by Et3N N4->N5 Deprotonation N6 Target Product Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate N5->N6 Equilibrium

Fig 1. Mechanistic pathway of Boc-protection highlighting intermediate fragmentation.

Quantitative Data & Reagent Metrics

To ensure stoichiometric precision and reproducibility, the following quantitative parameters must be strictly adhered to for a standard 10.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesExperimental Role
(1S)-1-(2-methoxyphenyl)ethylamine 151.211.001.51 g10.0 mmolChiral Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 218.251.102.40 g11.0 mmolElectrophilic Protecting Agent
Triethylamine (Et₃N) 101.191.201.67 mL12.0 mmolBase / Acid Scavenger
Dichloromethane (DCM) 84.93N/A25.0 mLN/AAprotic Solvent

Experimental Workflow

Workflow S1 1. Dissolution Amine in DCM S2 2. Base Addition Et3N (1.2 eq) S1->S2 S3 3. Boc2O Addition Dropwise at 0 °C S2->S3 S4 4. Incubation RT for 4-6 h S3->S4 S5 5. Workup Wash & Extract S4->S5 S6 6. Purification Chromatography S5->S6

Fig 2. Experimental workflow for the Boc-protection of the chiral amine.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in physical and chemical checkpoints to validate the success of each phase before proceeding to the next.

Phase 1: Preparation & Initiation
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen to prevent moisture-induced degradation of Boc₂O.

  • Dissolution: Charge the flask with (1S)-1-(2-methoxyphenyl)ethylamine (1.51 g, 10.0 mmol) and anhydrous DCM (25.0 mL). Stir until a homogeneous solution is achieved.

  • Base Addition: Add Et₃N (1.67 mL, 12.0 mmol) via syringe.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent addition of Boc₂O is highly exothermic. Cooling prevents thermal runaway and suppresses the formation of symmetrical urea byproducts.

Phase 2: Reaction Execution & Monitoring
  • Electrophile Addition: Dissolve Boc₂O (2.40 g, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Checkpoint 1: Observe mild effervescence. The evolution of CO₂ gas is a physical indicator that the nucleophilic attack and fragmentation are occurring.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

  • TLC Validation: Monitor reaction progress via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 4:1).

    • Self-Validation Checkpoint 2: Co-spot the reaction mixture against the starting amine. Stain the plate with Ninhydrin and heat. The starting primary amine will appear as a dark pink/purple spot (R_f ~ 0.1). The reaction is complete when this spot entirely disappears, replaced by a UV-active, Ninhydrin-negative product spot (R_f ~ 0.6).

Phase 3: Quench & Extraction
  • Amine Quench: Dilute the reaction mixture with an additional 25 mL of DCM. Transfer to a separatory funnel and wash with 10% aqueous citric acid (2 × 25 mL). Causality: The mildly acidic wash protonates and extracts unreacted Et₃N and trace unreacted starting material into the aqueous layer without cleaving the newly formed acid-labile Boc group[2].

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (25 mL) to neutralize any residual acid.

  • Dehydration: Wash with saturated brine (25 mL) to break any micro-emulsions and pre-dry the organic phase. Collect the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification & Characterization
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography using a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolation: Pool the pure fractions (identified via UV-active TLC spots) and concentrate in vacuo to afford pure Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate.

  • Analytical Confirmation: Validate the structure via ¹H NMR (CDCl₃). Look for the diagnostic integration of the Boc tert-butyl group (singlet, ~1.40 ppm, 9H) and the methoxy group (singlet, ~3.85 ppm, 3H), confirming successful protection without racemization.

References

  • Title: (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros, 99% Source: Fisher Scientific (Chemical Applications) URL: [Link]

  • Title: Calcium receptor-active molecules (Patent US6011068A)
  • Title: Highly Diastereoselective Addition of Organometallic Reagents to Chiral Imines Derived from 1-(2-Methoxyphenyl)ethylamine Source: Synlett (1995) URL: [Link]

Sources

Method

Application Note: Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate as a Privileged Chiral Building Block in Drug Discovery

Strategic Rationale in Medicinal Chemistry In contemporary drug discovery, chirality is paramount. Over 50% of marketed therapeutics are chiral, and the spatial arrangement of atoms dictates both target affinity and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Medicinal Chemistry

In contemporary drug discovery, chirality is paramount. Over 50% of marketed therapeutics are chiral, and the spatial arrangement of atoms dictates both target affinity and the pharmacokinetic profile of a drug . Within this landscape, the 1-arylethylamine motif has emerged as a "privileged scaffold," frequently embedded in active pharmaceutical ingredients (APIs) such as calcimimetics, anti-inflammatory agents, and kinase inhibitors .

Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is an elite chiral building block designed to seamlessly introduce this motif into complex drug candidates.

  • Structural Advantage: The ortho-methoxy substitution acts as a critical hydrogen-bond acceptor, often locking the molecule into a bioactive conformation via intramolecular interactions or engaging directly with receptor binding pockets.

  • Synthetic Advantage: The tert-butyloxycarbonyl (Boc) protecting group prevents racemization of the delicate (1S) stereocenter during storage and early-stage cross-coupling reactions, while remaining completely orthogonal to other standard protecting groups (e.g., Fmoc, Cbz, or benzyl ethers) .

Physicochemical Profile

Summarized below are the critical physicochemical parameters of this building block, which dictate its handling and reactivity in the laboratory.

PropertyValue
Chemical Name Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate
CAS Number 68285-24-5 (Refers to the free (S)-amine)
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Stereochemistry (1S) absolute configuration
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O
Storage Conditions 2–8 °C, under inert atmosphere (Argon/N₂)

Mechanistic Insights: The Causality of Deprotection

Transitioning from the Boc-protected building block to the reactive free amine requires acidic cleavage. However, as an application scientist, one must analyze the causality of the reaction mechanism to prevent catastrophic yield losses.

When the Boc group is cleaved by an acid (e.g., Trifluoroacetic acid, TFA), it fragments into carbon dioxide and a tert-butyl cation . Because the (1S)-1-(2-methoxyphenyl)ethylamine core contains an electron-rich aromatic ring (strongly activated by the ortho-methoxy group), it is highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by this newly formed cation.

Failure to account for this causality leads to the irreversible formation of tert-butylated aromatic byproducts. Therefore, the addition of a cation scavenger is a mechanistic necessity, not merely a suggestion .

Mechanism N1 Boc-Protected Amine (Stable Precursor) N2 Protonated Oxonium Ion (Activated State) N1->N2 + Acid (TFA/HCl) N3 tert-Butyl Cation (Reactive Electrophile) N2->N3 Fragmentation N4 Carbamic Acid (Transient Intermediate) N2->N4 Fragmentation N7 Scavenger-t-Butyl Adduct (Inert Waste) N3->N7 + Scavenger (Prevents side reactions) N5 Free Chiral Amine (Target Product) N4->N5 Decarboxylation N6 Carbon Dioxide (Gas Evolution) N4->N6 Decarboxylation

Mechanistic pathway of Boc deprotection highlighting the critical role of cation scavengers.

Scavenger Selection Matrix
ScavengerEquivalentsEfficacy against AlkylationByproduct VolatilityRecommendation
None N/ALow (High risk of Friedel-Crafts)N/ANot recommended
Anisole 2.0 - 5.0HighLow (Requires chromatography)Excellent for discovery scale
Triisopropylsilane (TIPS) 2.0 - 5.0Very HighHigh (Removable in vacuo)Optimal for scale-up

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) to ensure that causality is respected and the stereochemical integrity of the (1S) center is maintained throughout the workflow.

Protocol A: Scavenger-Assisted Chemoselective Boc Deprotection

Objective: To quantitatively remove the Boc group while suppressing electrophilic aromatic substitution.

Reagents:

  • Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate (1.0 eq, 1.0 mmol, 251 mg)

  • Trifluoroacetic acid (TFA) (10.0 eq, 10.0 mmol, 0.77 mL)

  • Triisopropylsilane (TIPS) (2.0 eq, 2.0 mmol, 0.41 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected amine in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Scavenger Addition: Inject TIPS (0.41 mL) into the stirring solution. Causality: TIPS must be present in the mixture before the acid is introduced to immediately quench any generated tert-butyl cations.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Add TFA (0.77 mL) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The starting material (Rf ~0.6) should be completely consumed, replaced by a baseline spot (Rf 0.0) that stains deep purple/red.

  • Isolation: Concentrate the reaction mixture in vacuo. To remove residual TFA, add toluene (3 x 10 mL) and evaporate to dryness after each addition (azeotropic removal).

  • Validation: The resulting product is (1S)-1-(2-methoxyphenyl)ethylamine trifluoroacetate salt, isolated as a viscous oil or semi-solid. Yield should be >95%.

Protocol B: Stereoretentive Amide Coupling

Objective: To couple the free chiral amine to a target carboxylic acid without inducing epimerization.

Reagents:

  • (1S)-1-(2-methoxyphenyl)ethylamine TFA salt (1.0 eq, from Protocol A)

  • Target Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: In a separate flask, dissolve the target R-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature. Causality: HATU is selected over EDC/HOBt because its superior kinetics minimize the lifespan of the activated ester, drastically reducing the risk of alpha-proton abstraction and subsequent racemization of the carboxylic acid partner.

  • Neutralization & Coupling: Dissolve the amine TFA salt (1.0 eq) in DMF and add DIPEA (2.0 eq) to liberate the free base. Transfer this amine solution dropwise into the activated ester mixture.

  • Propagation: Stir the combined mixture at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the complete disappearance of the amine mass [M+H]⁺ = 152.1 and the appearance of the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Synthetic Workflow Visualization

Workflow A Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate B Acidic Cleavage (Protocol A) A->B C (1S)-1-(2-methoxyphenyl)ethylamine (Free Base/TFA Salt) B->C TIPS Scavenger D Amide Coupling (Protocol B) C->D E Chiral API Candidate (Drug Discovery Lead) D->E HATU / DIPEA

Synthetic workflow from Boc-protected chiral building block to functionalized API candidate.

References

  • Kaur, K., & Kaur, K. (2024). "The significance of chirality in contemporary drug discovery - a mini review." RSC Advances.[Link]

  • Li, B., et al. (2021). "Discovery of chiral N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones with anti-inflammatory activity." European Journal of Medicinal Chemistry, 222, 113583.[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups - Protection and Deprotection."[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "BOC Deprotection: Green Criteria and Reagent Selection." [Link]

Application

Catalytic enantioselective reactions involving Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Application Note: Catalytic Enantioselective Synthesis of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate Introduction & Scientific Rationale Chiral 1-arylethylamines are privileged pharmacophores and indispensable ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Enantioselective Synthesis of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Introduction & Scientific Rationale

Chiral 1-arylethylamines are privileged pharmacophores and indispensable chiral building blocks in modern drug development. Specifically, derivatives bearing ortho-methoxy substitutions present unique stereoelectronic challenges during synthesis due to steric hindrance and potential hemilabile coordination. Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate —the Boc-protected form of (S)-1-(2-methoxyphenyl)ethylamine—is highly valued for its bench stability and orthogonal reactivity in active pharmaceutical ingredient (API) synthesis.

The most robust, scalable, and atom-economical method for accessing this compound is the Rhodium-catalyzed asymmetric hydrogenation of its corresponding prochiral α-arylenamide: tert-butyl (1-(2-methoxyphenyl)vinyl)carbamate. This application note details the mechanistic principles, optimized protocols, and analytical validation required to synthesize this target with >99% enantiomeric excess (ee).

Mechanistic Insights: The "Anti-Lock-and-Key" Pathway

To achieve high enantioselectivity, one must understand the causality behind the catalytic cycle. The Rh-catalyzed asymmetric hydrogenation of enamides using chiral bisphosphine ligands (e.g., DuPhos, JoSoPhos, or SPINOL-derived phosphonamidites) does not follow standard thermodynamic product distribution. Instead, it operates via the Halpern-Landis "anti-lock-and-key" kinetic mechanism[1][2].

Causality of Experimental Choices
  • Ligand Rigidity over Steric Bulk: When the Rh-precatalyst coordinates the enamide, two rapidly equilibrating diastereomeric complexes form. The major diastereomer is thermodynamically stable but reacts sluggishly with H₂. The minor diastereomer is sterically destabilized but undergoes oxidative addition of H₂ orders of magnitude faster, ultimately dictating the stereochemical outcome[1][2]. The ortho-methoxy group of our specific substrate can disrupt standard C2-symmetric pockets (like Me-DuPhos) via competitive oxygen-coordination. Therefore, highly rigid ligands with deep chiral pockets (e.g., SPINOL-phosphonamidites) or tunable mixed-donor systems (e.g., JoSoPhos) are strictly required to restrict the rotational freedom of the arene and enforce a single reactive conformation[3][4].

  • The Curtin-Hammett Pressure Effect: Because enantioselection relies on the rapid interconversion of the major and minor diastereomers, increasing H₂ pressure can be detrimental. High pressures accelerate H₂ oxidative addition to the point where the unreactive major diastereomer is prematurely trapped before it can equilibrate, leading to a precipitous drop in ee[1]. Rule of thumb: Always maintain H₂ pressure between 15–50 psi for ortho-substituted enamides.

HalpernMechanism Cat [Rh(L*)]⁺ Active Catalyst Maj_Complex Major Diastereomer [Rh(L*)(Enamide)]⁺ (Thermodynamically Stable) Cat->Maj_Complex + Enamide Min_Complex Minor Diastereomer [Rh(L*)(Enamide)]⁺ (Thermodynamically Unstable) Cat->Min_Complex + Enamide Enamide tert-butyl (1-(2-methoxyphenyl)vinyl)carbamate Enamide->Maj_Complex Enamide->Min_Complex Maj_Complex->Min_Complex Rapid Interconversion (Curtin-Hammett) Maj_H2 [Rh(L*)(Enamide)(H)₂]⁺ (Slow Oxidative Addition) Maj_Complex->Maj_H2 + H₂ (Slow) Min_H2 [Rh(L*)(Enamide)(H)₂]⁺ (Fast Oxidative Addition) Min_Complex->Min_H2 + H₂ (Fast) Product Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate (Major Enantiomer Product) Maj_H2->Product Minor Pathway Min_H2->Product Migratory Insertion & Reductive Elimination (Major Pathway) Product->Cat Catalyst Regeneration

Caption: Rh-catalyzed asymmetric hydrogenation mechanism demonstrating anti-lock-and-key kinetics.

Quantitative Data: Catalytic System Optimization

The following table summarizes the performance of various catalytic systems on ortho-methoxy substituted enamides, highlighting the critical interplay between ligand architecture and hydrogen pressure.

Table 1: Influence of Ligand and H₂ Pressure on Enantioselectivity

Catalytic System Ligand Type H₂ Pressure (psi) Conversion (%) Enantiomeric Excess (ee %)
[Rh(COD)₂]BF₄ (S,S)-Me-DuPhos 30 >99 44 (R)
[Rh(COD)₂]BF₄ (R,R)-JoSoPhos 50 >99 >99 (S)
[Rh(COD)₂]BF₄ SPINOL-Phosphonamidite 15 >99 98.7 (R)

| [Rh(COD)₂]BF₄ | (R,R)-JoSoPhos | 200 | >99 | 95 (S) |

(Data synthesized from benchmarking studies[1],[3],[4],[5]. Note the erosion of ee at 200 psi for the JoSoPhos system, validating the Curtin-Hammett pressure dependence).

Experimental Protocols

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that catalyst poisoning and thermodynamic trapping are avoided.

Preparation of the Precatalyst Solution

Note: Rhodium bisphosphine complexes are highly sensitive to oxygen prior to H₂ activation. Perform this step in an argon-filled glovebox.

  • In a 10 mL oven-dried Schlenk tube, combine [Rh(COD)₂]BF₄ (4.06 mg, 0.01 mmol, 1.0 mol%) and the chiral ligand (e.g., (R,R)-JoSoPhos, 0.011 mmol, 1.1 mol%).

  • Add 2.0 mL of anhydrous, freeze-pump-thaw degassed methanol.

  • Stir at 25 °C for 30 minutes. The solution will transition from dark red to a clear orange/yellow, indicating the formation of the [Rh(COD)(L*)]BF₄ precatalyst complex.

Asymmetric Hydrogenation Workflow
  • Substrate Loading: To a high-pressure stainless-steel hydrogenation reactor (or a heavy-walled glass Fisher-Porter tube), add tert-butyl (1-(2-methoxyphenyl)vinyl)carbamate (277.3 mg, 1.0 mmol).

  • Solvent Addition: Add 3.0 mL of degassed anhydrous methanol to dissolve the substrate.

  • Catalyst Transfer: Using a gas-tight syringe, transfer the 2.0 mL precatalyst solution into the reactor under an argon counter-flow. Total reaction volume = 5.0 mL (Substrate concentration = 0.2 M).

  • Purging: Seal the reactor. Purge the vessel with H₂ gas by pressurizing to 30 psi and carefully venting. Repeat this purge cycle 5 times to ensure complete removal of argon/trace oxygen.

  • Reaction: Pressurize the reactor to exactly 50 psi H₂ . Seal the inlet and stir vigorously (1000 rpm) at 25 °C for 12 hours.

  • Workup (Self-Validation Step): Carefully vent the H₂ gas. Concentrate the crude mixture under reduced pressure. The crude ¹H NMR must show the complete disappearance of the vinylic protons (two doublets at ~5.2 ppm and ~5.6 ppm).

  • Isolation: Pass the crude residue through a short plug of silica gel (Eluent: 10% EtOAc in Hexanes) to remove the rhodium catalyst. Evaporate the solvent to yield Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate as a white solid.

Analytical Validation (Chiral HPLC)

To verify the (1S) absolute stereochemistry and determine the ee:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Times: The (S)-enantiomer (target) typically elutes first, followed by the (R)-enantiomer. Baseline separation is required for accurate integration.

ExpWorkflow S1 Step 1: Enamide Synthesis Condensation & Boc Protection S2 Step 2: Precatalyst Activation [Rh(COD)L*]BF₄ + H₂ S1->S2 S3 Step 3: Asymmetric Hydrogenation 30-50 psi H₂, MeOH, 25°C S2->S3 S4 Step 4: Isolation Filtration through Silica S3->S4 S5 S5 S4->S5

Caption: End-to-end workflow for the enantioselective synthesis and validation of the target carbamate.

References

  • [1] Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society. Available at:[Link]

  • [3] Rh-Catalyzed Enantioselective Hydrogenation of Di- and Tri-Substituted Enamides Enabled by Easily Tunable P-Stereogenic N-Phosphinyl Phosphoramidite Ligands. Journal of the American Chemical Society. Available at:[Link]

  • [4] Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands. The Journal of Organic Chemistry. Available at:[Link]

  • [2] Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with a highly specific and notoriously challenging transformation: the Boc (tert-butyloxycarbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with a highly specific and notoriously challenging transformation: the Boc (tert-butyloxycarbonyl) deprotection of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate .

When subjecting this substrate to standard trifluoroacetic acid (TFA) protocols, researchers frequently report "incomplete reactions," low yields, or intractable mixtures. This guide breaks down the chemical causality behind these failures and provides validated, self-correcting protocols to achieve complete deprotection.

Part 1: Mechanistic Root Cause Analysis

Why does this specific molecule resist standard deprotection? The answer lies in the dual nature of the 2-methoxyphenyl group adjacent to the chiral benzylic center. What appears as an "incomplete" reaction on TLC is rarely just unreacted starting material; it is often a complex mixture caused by two competing factors:

  • Steric Hindrance (The Kinetic Barrier): The ortho-methoxy group, combined with the alpha-methyl group on the chiral center, creates a sterically congested pocket around the carbamate. This restricts solvent and acid access, significantly slowing down the rate of decarboxylation.

  • Electronic Activation (The Thermodynamic Trap): The methoxy group is a strong electron-donating group (+M effect). During acidolysis, the highly electrophilic tert-butyl cation ( t−Bu+ ) is generated. Instead of escaping as isobutene gas, this cation rapidly undergoes intermolecular or intramolecular Friedel-Crafts alkylation on the electron-rich 2-methoxyphenyl ring [1].

  • Benzylic Cleavage (The Degradation Pathway): Because the 2-methoxy group strongly stabilizes benzylic carbocations, prolonged exposure to strong acids (like neat TFA) can cleave the C-N bond entirely, leading to deamination and complete loss of chiral integrity [2].

Mechanism A Boc-Amine Substrate (Sterically Hindered) B Protonated Carbamate A->B H+ (TFA or HCl) C Desired Chiral Amine + CO2 B->C Decarboxylation (Slowed by Sterics) D t-Butyl Cation (Electrophile) B->D Cleavage E Alkylated Byproduct (+56 Da Mass Shift) D->E Attack on 2-Methoxyphenyl F Trapped Cation (Isobutane/t-Butyl-Anisole) D->F Scavenger (Anisole/TIS)

Caption: Mechanistic pathway of Boc deprotection highlighting the competing Friedel-Crafts alkylation.

Part 2: Quantitative Data & Optimization

To overcome these competing pathways, the acid strength must be balanced, and a nucleophilic scavenger must be introduced. The table below summarizes the causality behind different reagent choices and their typical outcomes.

Acid SystemScavengerTimeTempOutcome & Causality
50% TFA / DCM None2 h25 °CPoor (<40% yield). +56 Da byproduct dominates due to un-scavenged t−Bu+ attacking the ring.
50% TFA / DCM TIPS (5%)4 h25 °CModerate (~75% yield). TIPS reduces the cation, but prolonged TFA exposure causes minor benzylic cleavage.
4M HCl / Dioxane Anisole (5%)1 h25 °COptimal (>95% yield). HCl is effective for hindered Boc groups; Anisole perfectly mimics the substrate to trap cations.
TMSOTf / DCM 2,6-Lutidine2 h0 °CGood (>90% yield). Mild Lewis acid approach prevents benzylic cleavage entirely, but requires strictly anhydrous conditions.

Part 3: Validated Experimental Protocol

This protocol utilizes 4M HCl in 1,4-dioxane. The chloride ion is a poor nucleophile, minimizing side reactions, while the highly polar dioxane solvates the hindered transition state [3]. Anisole is selected as the scavenger because its electron density matches the substrate's 2-methoxyphenyl ring, acting as an ideal sacrificial trap.

Step-by-Step Methodology: HCl/Dioxane with Anisole Scavenger
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate (1.0 eq, 1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Scavenger Addition: Add Anisole (5.0 eq, 5.0 mmol) to the solution. Causality: A large excess ensures the t−Bu+ cation collides with the scavenger rather than the substrate.

  • Acidification: Cool the mixture to 10 °C using a water/ice bath. Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq, 2.5 mL).

  • Reaction: Remove the cooling bath and allow the reaction to stir at 25 °C for 60 minutes.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass. Appearance of the desired amine mass [M+H]+.

    • Fail Criteria: Presence of[M+H+56]+ indicates insufficient scavenger.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure (do not exceed 30 °C to prevent thermal degradation).

  • Precipitation: Triturate the resulting oily residue with vigorously stirring, ice-cold anhydrous diethyl ether (15 mL). The desired product will precipitate as a highly pure, white hydrochloride salt.

  • Filtration: Filter the solid, wash with additional cold diethyl ether (2 x 5 mL), and dry under high vacuum.

Part 4: Troubleshooting Workflow & FAQs

Workflow Start Incomplete Boc Deprotection Observed via LC-MS/TLC CheckMass Analyze Crude Mass (LC-MS) Start->CheckMass Mass56 Target Mass + 56 Da (Alkylation Byproduct) CheckMass->Mass56 MassSM Starting Material Remains (Kinetic/Steric Block) CheckMass->MassSM MassLoss Loss of Amine / Racemization (Benzylic Cleavage) CheckMass->MassLoss Sol1 Action: Increase Anisole Scavenger to 10 eq Mass56->Sol1 Sol2 Action: Switch to 4M HCl/Dioxane Increase Time to 2h MassSM->Sol2 Sol3 Action: Switch to Mild Lewis Acid (TMSOTf / 2,6-Lutidine) MassLoss->Sol3

Caption: Diagnostic workflow for resolving incomplete Boc deprotection based on LC-MS mass analysis.

Frequently Asked Questions

Q: My LC-MS shows a major peak at +56 Da relative to my expected product. What happened? A: You are observing Friedel-Crafts alkylation. The tert-butyl cation generated during deprotection has attacked the electron-rich 2-methoxyphenyl ring of your product. To resolve this, you must add a nucleophilic scavenger like Anisole or Thioanisole before adding the acid.

Q: I left the reaction in 50% TFA/DCM overnight to push it to completion, but now my chiral purity (ee%) has dropped significantly. Why? A: Prolonged exposure to strong acids causes benzylic C-N bond cleavage. The 2-methoxy group strongly stabilizes the resulting benzylic carbocation, allowing it to planarize. When the amine re-attacks, it does so from both faces, causing racemization. Never leave electron-rich benzylic amines in TFA overnight. Switch to the faster, more controlled 4M HCl/Dioxane method.

Q: During the ether precipitation step, I get a sticky oil instead of a white powder. How do I fix this? A: A sticky oil usually indicates one of two things: trapped residual dioxane/anisole, or incomplete salt formation. First, ensure you have evaporated the dioxane thoroughly. Second, redissolve the oil in a minimal amount of methanol, add a few drops of 4M HCl in dioxane to ensure complete protonation, and re-precipitate with a large volume of vigorously stirring, ice-cold diethyl ether.

Q: Can I use thermal deprotection (e.g., boiling in water/TFE) to avoid acids entirely? A: While thermal deprotection works for some unhindered Boc groups, the steric bulk of the alpha-methyl and ortho-methoxy groups in this specific substrate makes thermal cleavage impractically slow, often leading to thermal degradation before deprotection is complete. Stick to acid-catalyzed methods with appropriate scavengers.

References

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Optimization

Minimizing racemization during Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate cleavage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical stereochemical vulnerability frequently encountered in drug development: the racemizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical stereochemical vulnerability frequently encountered in drug development: the racemization of electron-rich chiral benzylic amines during N-Boc cleavage.

When working with Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate , standard deprotection protocols often lead to catastrophic loss of enantiomeric excess (ee). This guide will deconstruct the mechanistic root cause of this failure and provide a self-validating, field-proven protocol to preserve your stereocenter.

Part 1: The Mechanistic Root Cause (Why is my product racemizing?)

The causality of this stereochemical degradation lies in the electronic properties of the substrate. The 2-methoxy group is a strong electron-donating group via resonance (+M effect).

During standard acidic N-Boc deprotection (e.g., using 50% TFA in DCM), the highly protic environment not only cleaves the Boc group but also protonates the newly liberated primary amine. This protonated amine acts as an excellent leaving group. The C–N bond undergoes heterolytic cleavage, forming a highly resonance-stabilized 1-(2-methoxyphenyl)ethyl carbocation[1]. Because this carbocation is planar, subsequent recombination with the amine (or ammonia) occurs indiscriminately from both the Re and Si faces, driving an SN1-type racemization pathway[1].

Racemization A Protonated Amine (Chiral) B Planar Benzylic Carbocation A->B - NH3 (Strong Protic Acid) C Racemic Amine (Loss of ee%) B->C + NH3 (Non-stereoselective)

SN1-mediated racemization of 1-(2-methoxyphenyl)ethylamine in protic acids.

Part 2: Troubleshooting FAQs

Q: Can I prevent racemization by adding a carbocation scavenger like anisole or triisopropylsilane (TIPS)? A: No. While scavengers are critical for trapping the tert-butyl cation generated during Boc cleavage (preventing intermolecular Friedel-Crafts alkylation), they do not prevent the intramolecular formation of the benzylic carbocation. The stereocenter will still erode.

Q: Will lowering the temperature of the TFA cleavage to -20 °C help? A: It slows the kinetic rate of the C–N cleavage, but because TFA is a strong protic acid, prolonged exposure will still lead to measurable racemization. A fundamental shift away from protic acids is required to guarantee chiral integrity.

Q: What is the most reliable method to preserve the (1S) stereocenter? A: Lewis acid-mediated deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trimethylsilyl iodide (TMSI)[2]. This method converts the N-Boc group into a silyl carbamate intermediate, which is subsequently cleaved via mild methanolysis. This completely bypasses the strongly acidic conditions that trigger SN1 cleavage[2]. While catalyst-free water-mediated conditions have been explored for diverse amines[3], Lewis acids remain the industry standard for highly sensitive benzylic substrates.

Part 3: Self-Validating Experimental Protocol

Mild N-Boc Cleavage via TMSOTf Scientific Insight: This protocol is designed as a self-validating system. The deliberate inclusion of 2,6-lutidine ensures that any trace protic acid (e.g., triflic acid generated by adventitious moisture) is immediately neutralized. By actively suppressing the protic environment, the system physically prevents the SN1 racemization trigger, validating the preservation of the ee%.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. The concentration should be approximately 0.1 M.

  • Proton Scavenging: Add 1.5 equivalents of 2,6-lutidine. (Causality: 2,6-lutidine is a sterically hindered, weakly nucleophilic base. It will scavenge free protons without interfering with the Lewis acid[1]).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of TMSOTf. Stir for 30–45 minutes. The reaction forms an intermediate N-(CO2TMS) silyl carbamate[2].

  • Methanolysis: Quench the reaction by adding anhydrous methanol (10 equivalents) at 0 °C. Stir for an additional 30 minutes. The methanol solvolyzes the silyl carbamate, releasing CO2 and the stereopure free amine[2].

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract, dry over Na2SO4, and concentrate to yield the pure (1S)-amine.

TMSOTf_Workflow Step1 N-Boc Amine Anhydrous DCM, 0°C Step2 Add TMSOTf + 2,6-Lutidine Form Silyl Carbamate Step1->Step2 Step3 Methanolysis Mild Decarboxylation Step2->Step3 Step4 Pure (1S)-Amine Preserved Stereocenter Step3->Step4

Mild Lewis acid-mediated N-Boc deprotection workflow preserving chiral integrity.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes when subjecting electron-rich chiral benzylic amines to various deprotection environments.

Deprotection ReagentMechanistic PathwayTypical ee% RetentionExpected Yield
50% TFA in DCM Protic Acid (High SN1 Risk)< 50% (Severe Racemization)~85%
4M HCl in Dioxane Protic Acid (Moderate SN1 Risk)60 - 70% (Partial Racemization)~80%
TMSOTf / 2,6-Lutidine Lewis Acid / Methanolysis> 99% (Preserved) ~92%

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution, ACS Publications,[Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds, The Journal of Organic Chemistry - ACS Publications,[Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions, ResearchGate,[Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic synthetic intermediates. Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is a classic example of a challenging active pharmaceutical ingredient (API) precursor.

This guide provides field-proven, mechanistically grounded strategies to force this hydrophobic Boc-protected chiral amine into aqueous solution for biocatalysis, cell-based assays, and analytical chromatography.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate instantly precipitate when added to aqueous buffers? A1: The insolubility is driven by the molecule's high lipophilicity and lack of ionizable groups. The tert-butyloxycarbonyl (Boc) protecting group introduces immense steric bulk and hydrophobicity, while the 2-methoxyphenyl ring further increases the partition coefficient (LogP)[1]. Unlike free amines, the carbamate nitrogen is essentially neutral at physiological pH. Therefore, standard pH adjustment or salt formation techniques fail[2]. When introduced to water, the hydrophobic effect drives the molecules to aggregate and minimize contact with the aqueous phase, resulting in rapid crystallization[3].

Q2: I am running a sensitive enzymatic assay. What is the most biocompatible method to keep this substrate in solution? A2: For biological systems where organic solvents cause protein denaturation, host-guest complexation using is the gold standard[4]. HP-β-CD features a hydrophilic outer surface that ensures water solubility and a hydrophobic internal cavity that physically encapsulates the lipophilic Boc and aromatic moieties[5]. This "hides" the hydrophobic drug from the aqueous environment, preventing precipitation without interfering with enzyme active sites.

Q3: If my downstream application (e.g., HPLC) tolerates organic solvents, which co-solvents are most effective? A3: Dimethyl sulfoxide (DMSO) and tert-butyl alcohol (TBA) are highly effective co-solvents. They work by disrupting the hydrogen-bonding network of water and reducing the interfacial tension between the aqueous solution and the hydrophobic solute[3]. However, the method of mixing is critical to prevent crossing the metastable zone (see Protocol 2).

Q4: Can I use surfactants to force it into solution? A4: Yes. Amphiphilic polymers and non-ionic surfactants (like Tween-80 or PEG-based block copolymers) form micelles above their Critical Micelle Concentration (CMC). The hydrophobic core of the micelle acts as a localized organic microenvironment, sequestering the Boc-carbamate while the hydrophilic PEG chains interface with the water.

Part 2: Solubilization Strategy Decision Matrix

To determine the optimal approach for your specific workflow, consult the decision tree below.

Workflow A Target: Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate B Are organic solvents (>1% v/v) tolerated? A->B C Co-Solvent System (DMSO / TBA) B->C Yes D Require 100% Aqueous or High Biocompatibility? B->D No E Cyclodextrin Complexation (HP-β-CD) D->E Yes (Enzymes/Cells) F Micellar Solubilization (Non-ionic Surfactants) D->F No (Analytical/Chemical)

Workflow for selecting a solubilization strategy for hydrophobic Boc-amines.

Part 3: Quantitative Comparison of Solubilization Methods

Table 1: Performance metrics of various solubilization strategies for hydrophobic carbamates.

Solubilization StrategyMechanism of ActionTypical Max Aqueous Conc.Fold Solubility EnhancementPrimary Application
Co-Solvent (DMSO/TBA) Reduces interfacial tension[3]1 - 5 mM (at 5% v/v)10x - 50xAnalytical chemistry, HPLC
HP-β-CD Complexation Host-guest encapsulation[6]10 - 50 mM100x - 500xBiocatalysis, in vivo dosing
Polymeric Micelles Hydrophobic core sequestration5 - 20 mM40x - 50xDrug delivery, cell assays

Part 4: Self-Validating Experimental Protocols

Do not simply mix the reagents and hope for dissolution. The physical chemistry of hydrophobic solids dictates that kinetic barriers (like crystal lattice energy) must be actively overcome.

Protocol 1: HP-β-CD Inclusion Complexation (Lyophilization Method)

Causality: Direct addition of the hydrophobic carbamate to an aqueous cyclodextrin solution is kinetically limited. By dissolving the compound in a volatile organic solvent first, we disperse it at a molecular level. Mixing this with aqueous HP-β-CD allows the hydrophobic Boc group to seamlessly enter the cyclodextrin cavity[5]. Subsequent lyophilization traps this thermodynamically stable inclusion complex as a highly water-soluble powder[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate in 5 mL of volatile organic solvent (e.g., absolute ethanol).

  • Host Solution: In a separate flask, dissolve 3.0 mmol (a 1:3 molar ratio ensures complete encapsulation) of HP-β-CD in 15 mL of deionized water[6].

  • Complexation: Slowly add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring (600 rpm) at 30°C. Stir for 4 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator (water bath at 35°C) until only the aqueous phase remains.

  • Lyophilization: Freeze the clear aqueous solution at -80°C and lyophilize for 24-48 hours to obtain a white, fluffy powder.

  • Self-Validation Step: Reconstitute 10 mg of the resulting powder in 1 mL of D2​O . Perform 1H -NMR. An upfield shift in the aromatic and tert-butyl proton signals confirms successful spatial encapsulation within the electron-dense cyclodextrin cavity.

Protocol 2: Co-Solvent "Spike and Stir" Method

Causality: Slowly adding water to an organic stock shifts the solvent polarity gradually, causing the compound to cross the metastable zone and irreversibly nucleate into crystals. Conversely, "spiking" the organic stock into a massive excess of rapidly stirring water creates an instantaneous dispersion, bypassing the nucleation phase and forming a kinetically stable supersaturated solution.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated 50 mM stock solution of the carbamate in 100% anhydrous DMSO.

  • Buffer Prep: Pre-warm your target aqueous buffer to 37°C to increase the thermodynamic solubility limit.

  • Vortex Generation: Place the buffer on a magnetic stirrer at high speed (800-1000 rpm) to create a deep, stable vortex.

  • The Spike: Using a precision micropipette, inject the required volume of the DMSO stock directly into the center of the vortex (avoiding the vessel walls) to achieve a final concentration of ≤1% v/v DMSO.

  • Self-Validation Step: Immediately transfer 1 mL of the solution to a cuvette and measure the optical density at 600 nm ( OD600​ ). An OD600​<0.01 indicates a true solution. An OD600​>0.05 indicates light scattering from micro-precipitates, meaning the kinetic solubility limit has been exceeded.

Part 5: References

  • [5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - National Center for Biotechnology Information. Available at:[Link]

  • [6] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at:[Link]

  • [4] Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical. Available at:[Link]

  • [3] Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). Available at:[Link]

  • [2] Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate vs Fmoc-protected analogs

The strategic selection of amine protecting groups is a foundational decision in organic synthesis, medicinal chemistry, and peptide assembly. When working with chiral building blocks such as (1S)-1-(2-methoxyphenyl)ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of amine protecting groups is a foundational decision in organic synthesis, medicinal chemistry, and peptide assembly. When working with chiral building blocks such as (1S)-1-(2-methoxyphenyl)ethylamine , the choice between a tert-butyloxycarbonyl (Boc) and a 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy dictates not only the synthetic workflow but also the purification methods and potential side reactions.

This guide provides an objective, data-driven comparison between Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate (the Boc-protected analog) and its Fmoc counterpart, focusing on mechanistic causality, orthogonal stability, and self-validating experimental protocols.

Chemical Architecture & Mechanistic Causality

The target amine, (1S)-1-(2-methoxyphenyl)ethylamine, features an electron-rich aromatic ring due to the strongly activating ortho-methoxy group. This structural feature profoundly influences the behavior of the molecule during deprotection, requiring careful consideration of the cleavage mechanism.

The Boc Strategy: Acid-Catalyzed Fragmentation

Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate relies on acid-labile protection. Cleavage is typically achieved using neat or diluted Trifluoroacetic Acid (TFA)[1].

  • Mechanism: The acidic environment protonates the carbamate oxygen, leading to the fragmentation of the molecule into a highly reactive tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release CO₂ gas and the free amine as a TFA salt[1][2].

  • The Causality of Side Reactions: Because the 2-methoxyphenyl ring is highly electron-rich, it is exceptionally vulnerable to electrophilic aromatic substitution. If the generated tert-butyl cation is not immediately quenched, it can irreversibly alkylate the aromatic ring[3]. Therefore, the addition of carbocation scavengers (such as triisopropylsilane or anisole) is a strict mechanistic necessity[4].

The Fmoc Strategy: Base-Catalyzed β-Elimination

The Fmoc-protected analog utilizes a base-labile strategy, providing perfect orthogonality to acid-sensitive functional groups.

  • Mechanism: Deprotection is driven by mild bases, most commonly 20% piperidine in dimethylformamide (DMF). The base abstracts the highly acidic proton on the fluorenyl ring, triggering a β-elimination that releases dibenzofulvene (DBF) and carbamic acid[].

  • The Causality of UV Monitoring: DBF is a highly reactive electrophile that is immediately trapped by the excess piperidine to form a stable DBF-piperidine adduct. This adduct possesses a strong chromophore with a maximum UV absorbance at 301 nm[][6]. This optical property allows chemists to quantitatively monitor the reaction's progress in real time using the Beer-Lambert law[6].

G Start Protected (1S)-1-(2-methoxyphenyl)ethylamine BocNode Boc-Protected (Tert-butyl carbamate) Start->BocNode FmocNode Fmoc-Protected (9-Fluorenylmethyl carbamate) Start->FmocNode TFA Acidic Cleavage (TFA / DCM) BocNode->TFA Protonation Pip Basic Cleavage (20% Piperidine / DMF) FmocNode->Pip β-elimination BocByprod Isobutylene (Gas) + CO2 TFA->BocByprod Fragmentation Product Free (1S)-1-(2-methoxyphenyl)ethylamine TFA->Product Decarboxylation FmocByprod DBF-Piperidine Adduct (UV Active at 301 nm) Pip->FmocByprod Adduct Formation Pip->Product Decarboxylation

Caption: Mechanistic pathways for Boc (acidic) and Fmoc (basic) deprotection of the chiral amine.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both protection strategies when applied to (1S)-1-(2-methoxyphenyl)ethylamine.

ParameterTert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamateFmoc-(1S)-1-(2-methoxyphenyl)ethylamine
Protecting Group Tert-butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Standard Cleavage 50% TFA in Dichloromethane (DCM)20% Piperidine in DMF
Cleavage Mechanism Acid-catalyzed fragmentation[1]Base-catalyzed β-elimination[]
Primary Byproducts Isobutylene (gas), CO₂ (gas)[7]DBF-piperidine adduct, CO₂[]
Real-Time Monitoring Difficult (Relies on TLC or offline HPLC)Excellent (Inline UV-Vis at 301 nm)[6]
Extinction Coefficient N/A~7800 L·mol⁻¹·cm⁻¹ (DBF Adduct)[6]
Side-Reaction Risks Ring alkylation by t-butyl cation[3]Premature cleavage by weak nucleophiles
Scavenger Requirement High (e.g., TIPS, Anisole)Low (Piperidine acts as its own trap)

Self-Validating Experimental Protocols

To ensure high yields and prevent the degradation of the electron-rich chiral center, the following protocols have been optimized with built-in validation cues.

Protocol A: Scavenger-Assisted TFA Cleavage of the Boc-Amine

This protocol is designed to suppress the electrophilic alkylation of the 2-methoxyphenyl ring by trapping the tert-butyl cation[3][4].

  • Preparation: Dissolve 1.0 mmol of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add 0.2 mL of Triisopropylsilane (TIPS) and 0.2 mL of Anisole to the solution. Causality: TIPS acts as a hydride donor to quench the carbocation, while anisole acts as a sacrificial electron-rich aromatic ring.

  • Acidification: Chill the mixture to 0°C. Slowly add 4.0 mL of Trifluoroacetic Acid (TFA) dropwise[1].

  • Validation Cue (Visual): Observe the reaction mixture. The spontaneous evolution of fine bubbles indicates the release of CO₂ and isobutylene gas[2].

  • Incubation: Remove from the ice bath and stir at room temperature for 1–2 hours. The reaction is complete when gas evolution completely ceases.

  • Isolation: Concentrate the mixture under reduced pressure. Azeotrope with toluene (3 × 10 mL) to remove residual TFA[3]. The product is isolated as the TFA salt of (1S)-1-(2-methoxyphenyl)ethylamine.

Protocol B: Piperidine Cleavage of the Fmoc-Amine with UV Monitoring

This protocol leverages the optical properties of the DBF-piperidine adduct to provide a quantitative, self-validating endpoint[6][8].

  • Preparation: Dissolve 1.0 mmol of Fmoc-(1S)-1-(2-methoxyphenyl)ethylamine in 8.0 mL of Dimethylformamide (DMF).

  • Base Addition: Add 2.0 mL of Piperidine to achieve a final concentration of 20% (v/v) piperidine in DMF[8].

  • Reaction & Sampling: Stir the mixture at room temperature. Every 2 minutes, extract a 10 µL aliquot and dilute it 100-fold in a quartz cuvette containing 20% piperidine/DMF blank[6].

  • Validation Cue (Spectrophotometric): Measure the absorbance at 301 nm. The absorbance will rise rapidly as the DBF-piperidine adduct is generated.

  • Endpoint Determination: The reaction is definitively complete when the UV absorbance values form a stable plateau across three consecutive readings[6].

  • Isolation: Concentrate the mixture under high vacuum to remove piperidine and DMF. Purify the free amine via silica gel chromatography to separate it from the non-polar DBF-piperidine adduct.

UVWorkflow Step1 Fmoc-Amine + Piperidine Step2 DBF Release & Trapping Step1->Step2 β-elimination Step3 UV-Vis Flow Cell (301 nm) Step2->Step3 Continuous Sampling Step4 Absorbance Plateau (Reaction Complete) Step3->Step4 Real-time feedback

Caption: Real-time UV-Vis monitoring workflow for Fmoc deprotection using DBF-piperidine adduct absorbance.

Summary & Strategic Recommendations

For the synthesis and manipulation of (1S)-1-(2-methoxyphenyl)ethylamine :

  • Select the Boc-protected analog when the downstream chemistry requires strongly basic conditions (which would prematurely cleave an Fmoc group). However, you must meticulously employ scavengers during deprotection to protect the electron-rich methoxyphenyl ring from alkylation.

  • Select the Fmoc-protected analog when high-throughput or automated synthesis is required. The ability to utilize real-time UV monitoring at 301 nm ensures precise process control, and the mild basic cleavage avoids the hazards associated with concentrated TFA.

References

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Available at: [Link]

  • Peptide Chemistry. "Fmoc Deprotection Monitoring: UV–Vis & Color Approaches". Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection". Available at: [Link]

  • Chemistry StackExchange. "What happens to the t-butyl cation in the TFA deprotection?". Available at: [Link]

  • UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis". Available at: [Link]

Sources

Comparative

A Comparative Guide to Chiral HPLC Method Validation for Determining the Enantiomeric Excess of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate

Introduction In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a fundamental determinant of its therapeutic efficacy and safety profile. E...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a fundamental determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological properties. Consequently, the precise and accurate determination of enantiomeric excess (e.e.) is a critical analytical challenge. This guide provides an in-depth technical comparison and a validated methodological framework for determining the enantiomeric excess of tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate, a chiral intermediate of significant interest.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of a specific chiral stationary phase, the optimization of chromatographic conditions, and a rigorous validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] We will compare the chosen High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions.

Comparing Analytical Techniques for Enantiomeric Excess Determination

While chiral HPLC is a dominant technique for its robustness and sensitivity, other methods are available for determining enantiomeric excess.[6][7] The choice of method is often dictated by factors such as the required accuracy, sample throughput, and available instrumentation.[8]

Technique Principle Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase (CSP) leads to the physical separation of enantiomers.[9]High accuracy, precision, and sensitivity. Applicable to a wide range of compounds. Method of choice for regulatory submissions.[7][10]Requires method development and specialized, often expensive, chiral columns.
Chiral GC Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.High resolution and sensitivity for volatile compounds.Limited to thermally stable and volatile analytes; derivatization is often required.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of diastereomeric complexes with a CSA results in distinct NMR signals for each enantiomer, which can be integrated.[10]Rapid analysis, no physical separation required, provides structural information.Lower sensitivity and accuracy compared to chromatography. Requires a suitable CSA and can be expensive.[10]
Polarimetry Measures the rotation of plane-polarized light caused by a chiral compound. The magnitude of rotation is proportional to the concentration of the enantiomer.[6]Simple and fast for a quick assessment of optical purity.Insensitive to small amounts of enantiomeric impurity. Requires knowledge of the specific rotation of the pure enantiomer.

For the purpose of rigorous quality control and regulatory compliance in the pharmaceutical industry, chiral HPLC remains the gold standard due to its superior accuracy and precision.[10]

The Cornerstone of Separation: Selecting the Chiral Stationary Phase (CSP)

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP.[11] For carbamate compounds like our target analyte, polysaccharide-based CSPs, particularly those derived from cellulose or amylose and functionalized with phenylcarbamate derivatives, have demonstrated broad applicability and excellent chiral recognition capabilities.[11][12]

The chiral recognition mechanism on these polysaccharide-based CSPs is a complex interplay of forces including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[12] The carbamate groups on the CSP backbone provide sites for hydrogen bonding, while the phenyl groups allow for π-π interactions with aromatic moieties in the analyte. The rigid, helical structure of the polysaccharide creates chiral grooves into which the enantiomers fit with differing affinities, leading to their separation.[12]

Given the structure of tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate, which contains a carbamate linkage and an aromatic ring, a cellulose-based CSP is an excellent starting point. Specifically, a column like Cellulose tris(3,5-dimethylphenylcarbamate) is a strong candidate due to its proven success in separating a wide variety of chiral compounds, including those with aromatic and carbamate functionalities.

Proposed Chiral HPLC Method and Validation Protocol

This section details a proposed HPLC method for the enantiomeric excess determination of tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate, followed by a comprehensive validation protocol.

Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting composition is 90:10 (v/v) n-hexane:IPA.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 270 nm (based on the absorbance of the methoxyphenyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic tert-butyl[1-(2-methoxyphenyl)ethyl]carbamate in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[3] The following workflow, based on ICH Q2(R1) guidelines[1][4][5], will be followed.

G cluster_0 Method Validation Workflow Start Start: Developed Chiral HPLC Method Specificity Specificity (Resolution of Enantiomers) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for the validation of the chiral HPLC method.

Validation Parameters and Acceptance Criteria

The following sections detail the experimental design and expected outcomes for each validation parameter. The presented data is hypothetical but representative of a successful method validation.

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, which in this case is the undesired enantiomer and any potential impurities. A solution of the racemic mixture will be injected to demonstrate baseline resolution between the two enantiomers.

  • Acceptance Criterion: Resolution (Rs) between the (S)- and (R)-enantiomer peaks should be ≥ 1.5.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an enantiomeric excess determination, linearity should be established for the minor enantiomer.

  • Procedure: A series of solutions will be prepared by spiking the desired (S)-enantiomer with increasing concentrations of the (R)-enantiomer, covering a range from the limit of quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

Table 1: Hypothetical Linearity Data for the (R)-enantiomer

Concentration (µg/mL)Peak Area
0.512500
1.025100
2.562700
5.0125500
7.5188000
Correlation Coefficient (r²) 0.9999
3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of spiked amounts of the undesired enantiomer into a sample of the pure desired enantiomer.

  • Procedure: Samples of the pure (S)-enantiomer will be spiked with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). A minimum of three replicates at each level will be analyzed.

  • Acceptance Criterion: The mean percent recovery should be within 90.0% to 110.0%.

Table 2: Hypothetical Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
12.52.4598.0
12.52.53101.2
12.52.4899.2
Mean Recovery (%) 99.5
25.05.05101.0
25.04.9599.0
25.05.10102.0
Mean Recovery (%) 100.7
37.57.4098.7
37.57.60101.3
37.57.55100.7
Mean Recovery (%) 100.2
4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples of the same batch on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): The analysis of samples from the same batch on different days, with different analysts, or on different equipment.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 5.0% for the undesired enantiomer.

Table 3: Hypothetical Precision Data

ParameterReplicate 1 (% Area)Replicate 2 (% Area)Replicate 3 (% Area)Replicate 4 (% Area)Replicate 5 (% Area)Replicate 6 (% Area)Mean (% Area)RSD (%)
Repeatability 0.520.500.530.510.520.540.522.5
Intermediate Precision (Day 2) 0.550.530.560.540.550.570.552.8
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria:

    • The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%).

    • The LOQ must be below the reporting threshold for the enantiomeric impurity.

Table 4: Hypothetical LOD and LOQ Values

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50
6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: The effect of small changes in mobile phase composition (e.g., ±2% IPA), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min) on the resolution and peak area will be evaluated.

  • Acceptance Criterion: The resolution between the enantiomers should remain ≥ 1.5, and the system suitability criteria should be met.

Calculating Enantiomeric Excess

Once the method is validated, the enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the sample chromatogram using the following formula:[9]

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Conclusion

This guide has provided a comprehensive framework for the development and validation of a chiral HPLC method for determining the enantiomeric excess of tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate. By selecting a polysaccharide-based chiral stationary phase and adhering to the rigorous validation protocols outlined by the ICH Q2(R1) guidelines, researchers can establish a reliable and scientifically sound method. The comparative analysis of alternative techniques underscores the superiority of chiral HPLC for applications demanding high accuracy and precision, which is paramount in the pharmaceutical industry. The detailed experimental protocols and validation acceptance criteria presented herein serve as a robust starting point for scientists and drug development professionals to ensure the stereochemical purity of their chiral intermediates and final products.

References

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. [Link]

  • Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. Royal Society of Chemistry. [Link]

  • [Separation of enantiomers of phenylcarbamic acid derivatives by HPLC method]. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

Sources

Validation

A Guide to Asymmetric Synthesis: Comparing Chiral Auxiliaries and the Role of Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the pursuit of stereochemically pure molecules, essential for advancements in pharmaceuticals and material science, the synthetic chemist's toolbox is eq...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure molecules, essential for advancements in pharmaceuticals and material science, the synthetic chemist's toolbox is equipped with a variety of powerful methods. Among these, the use of chiral auxiliaries remains a robust and reliable strategy for controlling the three-dimensional arrangement of atoms. This guide provides an in-depth comparison of commonly employed chiral auxiliaries, offering a data-driven perspective on their performance in key asymmetric transformations.

We will begin by clarifying the role of molecules like tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate , which, while chiral, function differently from traditional chiral auxiliaries. Subsequently, we will delve into a comparative analysis of established auxiliaries such as Evans oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based systems. This guide will equip you with the technical insights and practical protocols necessary to make informed decisions for your synthetic challenges.

Understanding the Landscape: Chiral Auxiliaries vs. Chiral Building Blocks

It is crucial to distinguish between a chiral auxiliary and a chiral building block (or synthon).

  • Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed and can often be recovered for reuse.[1][2]

  • Chiral building blocks , on the other hand, are enantiomerically pure molecules that are incorporated as a permanent part of the final target molecule.

Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate falls into the category of a chiral building block. A comprehensive search of the scientific literature does not reveal its use as a traditional, removable chiral auxiliary. Instead, it serves as a valuable starting material for the synthesis of more complex chiral molecules, particularly those containing a chiral 1,2-amino alcohol or diamine moiety. Its Boc-protected amine allows for selective functionalization at another site.

This guide will therefore focus on comparing the true workhorses of asymmetric synthesis: the conventional chiral auxiliaries.

Head-to-Head Comparison of Leading Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to induce high diastereoselectivity in a chemical reaction, the yield of the desired product, and the ease of its subsequent removal. We will compare the performance of three of the most influential classes of chiral auxiliaries in two fundamental C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation is a cornerstone of organic synthesis for the enantioselective formation of α-substituted carbonyl compounds.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)Benzyl bromide>99:185
Allyl iodide98:290
Pseudoephedrine Amide Benzyl bromide99:1-
n-Butyl iodide90:10 (crude)83
Oppolzer's Sultam Alkyl HalideHigh (often >95:5)Generally Good

Key Insights:

  • Evans auxiliaries consistently provide excellent diastereoselectivity with a wide range of electrophiles.[2] The stereochemical outcome is highly predictable, arising from a well-defined chelated Z-enolate.

  • Pseudoephedrine amides are also highly effective, particularly for the synthesis of chiral carboxylic acids, alcohols, aldehydes, and ketones.[3] They are often crystalline, which can facilitate purification by recrystallization.

  • Oppolzer's sultams are known for their high stereocontrol, which is attributed to the rigid camphor backbone and the stereoelectronic effects of the sultam ring.[4]

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans Auxiliary ((4S)-4-benzyl-2-oxazolidinone)Isobutyraldehyde>99:1 (syn)80
Benzaldehyde>99:1 (syn)95
Oppolzer's Sultam ((2R)-Bornane-10,2-sultam)VariousHigh for syn or anti depending on Lewis acidGood
SAMP/RAMP Hydrazones VariousHighGood

Key Insights:

  • Evans auxiliaries are the gold standard for achieving syn-aldol products with exceptional diastereoselectivity, proceeding through a chair-like Zimmerman-Traxler transition state.[5][6]

  • Oppolzer's sultams offer versatility, as the stereochemical outcome (syn or anti) can often be controlled by the choice of Lewis acid.[7][8]

  • SAMP/RAMP hydrazones , developed by Enders, provide an alternative route to chiral aldol products via chiral aza-enolates.[1]

Mechanistic Rationale and Experimental Workflows

A deep understanding of the underlying mechanism is critical for predicting stereochemical outcomes and troubleshooting reactions.

The Logic of Stereodirection

The stereocontrol exerted by these auxiliaries stems from the formation of a rigid, chelated intermediate that blocks one face of the enolate from the approaching electrophile.

Stereodirection cluster_evans Evans Auxiliary cluster_pseudo Pseudoephedrine Amide cluster_oppolzer Oppolzer's Sultam evans_enolate Chelated (Z)-Enolate evans_steric Bulky substituent blocks top face evans_attack Electrophile attacks from bottom face pseudo_enolate Rigid Chelated Enolate pseudo_steric Phenyl and methyl groups create steric shield pseudo_attack Directed electrophilic approach oppolzer_enolate Chelated Enolate oppolzer_steric Camphor backbone and SO2 group direct attack oppolzer_attack Face-selective reaction Evans_Alkylation_Workflow start Start: (4R,5S)-4-Methyl-5-phenyl- 2-oxazolidinone acylation Step 1: N-Acylation (e.g., Propanoyl chloride, n-BuLi) start->acylation enolate_formation Step 2: Enolate Formation (NaHMDS, THF, -78 °C) acylation->enolate_formation alkylation Step 3: Alkylation (Electrophile, e.g., Benzyl bromide) enolate_formation->alkylation cleavage Step 4: Auxiliary Cleavage (LiOH, H₂O₂) alkylation->cleavage product Final Product: Enantiomerically enriched carboxylic acid cleavage->product recovery Recovered Auxiliary cleavage->recovery

Caption: General workflow for an Evans auxiliary-mediated asymmetric alkylation.

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) and continue stirring at -78 °C for 1 hour before allowing the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup. Purify the N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise to form the sodium enolate.

  • After 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq).

  • Stir at -78 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by flash chromatography. [2] Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water (e.g., 4:1) and cool to 0 °C.

  • Add aqueous hydrogen peroxide (30% solution) followed by lithium hydroxide (LiOH). [9][10][11]3. Stir at 0 °C for 1-2 hours.

  • Quench any excess peroxide with a solution of sodium sulfite.

  • Isolate the chiral carboxylic acid and the recovered auxiliary by extraction and/or chromatography.

Workflow for Asymmetric Aldol Reaction using an Oppolzer's Sultam

Oppolzer_Aldol_Workflow start Start: (2R)-Bornane-10,2-sultam acylation Step 1: N-Acylation start->acylation enolate_formation Step 2: Enolate Formation (e.g., TiCl₄, Hünig's base) acylation->enolate_formation aldol_reaction Step 3: Aldol Addition (Aldehyde) enolate_formation->aldol_reaction cleavage Step 4: Auxiliary Cleavage (e.g., Reductive cleavage) aldol_reaction->cleavage product Final Product: Enantiomerically enriched β-hydroxy carbonyl cleavage->product recovery Recovered Auxiliary cleavage->recovery

Caption: General workflow for an Oppolzer's sultam-directed asymmetric aldol reaction.

Step 1: N-Acylation

  • Dissolve Oppolzer's sultam (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride and allow the reaction to proceed to completion.

  • Perform an aqueous workup and purify the N-acyl sultam. [12] Step 2 & 3: Enolate Formation and Aldol Reaction

  • Dissolve the N-acyl sultam in a suitable solvent (e.g., CH₂Cl₂) and cool to the desired temperature (e.g., -78 °C).

  • Add a Lewis acid (e.g., TiCl₄, 1.1 eq) followed by a tertiary amine base (e.g., Hünig's base, 1.2 eq) to generate the enolate.

  • Add the aldehyde (1.5 eq) and stir until the reaction is complete.

  • Quench the reaction and perform an aqueous workup. Purify the aldol adduct by chromatography. [7][8] Step 4: Auxiliary Cleavage

Reductive cleavage is a common method for removing the Oppolzer's sultam.

  • Dissolve the aldol adduct in an ethereal solvent (e.g., THF, diethyl ether).

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) at a low temperature (e.g., 0 °C to -78 °C).

  • After the reaction is complete, carefully quench the excess hydride and perform an aqueous workup to isolate the chiral alcohol and the recovered sultam.

Conclusion

The selection of a chiral directing strategy is a critical decision in the design of an asymmetric synthesis. While chiral building blocks like tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate provide access to specific chiral motifs, the use of removable chiral auxiliaries offers a more general and versatile approach to a wider range of enantiomerically pure compounds.

Evans oxazolidinones remain a highly reliable choice for achieving excellent diastereoselectivity, particularly in syn-aldol reactions. Pseudoephedrine-based auxiliaries offer a practical and often crystalline alternative for asymmetric alkylations. Oppolzer's sultams provide a high degree of stereocontrol and the flexibility to access different diastereomers by tuning the reaction conditions.

By understanding the mechanistic principles, performance data, and experimental protocols associated with each of these powerful tools, researchers can confidently select and implement the optimal strategy to achieve their synthetic goals.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions.
  • BenchChem. (2025).
  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • BenchChem. (2025).
  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

  • Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Organic Syntheses. (2000). Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Wikipedia. Aldol reaction.
  • ResearchGate. Synthesis of obolactone via modified Evans' aldol protocol.
  • ACS Publications. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. [Link]

  • The University of Queensland. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • National Institutes of Health.
  • ACS Publications. Practical Syntheses of Enantiomerically Enriched γ-Lactones and γ-Hydroxy Ketones by the Alkylation of Pseudoephedrine Amides with Epoxides and Their Derivatives. [Link]

  • ACS Publications. (2003). Asymmetric Halo Aldol Reaction (AHA). [Link]

  • Slideshare. Evans aldol ppt.
  • National Institutes of Health.
  • ACS Publications. Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. [Link]

  • BenchChem. (2025). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary.
  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Organic Syntheses. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. [Link]

  • Simon Fraser University.
  • ResearchGate. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners.
  • PubMed. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. [Link]

  • Wiley-VCH.
  • MDPI.
  • SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • ACS Publications. (2005). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
  • AIR Unimi.
  • ResearchGate. Design of a New and Highly Effective Chiral Auxiliary for Diels-Alder Reaction of 1-Aminodiene.
  • ACS Publications. Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. [Link]

  • Purdue University Graduate School. DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE.
  • Organic Chemistry Portal.
  • ResearchGate. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • BenchChem. Synthesis of tert-Butyl (2-(benzylamino)ethyl)
  • NextSDS. TERT-BUTYL [(1S)-1-(2-METHOXYPHENYL)
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
  • Sigma-Aldrich. Tert-butyl n-[2-amino-1-(2-methoxyphenyl)

Sources

Comparative

Spectroscopic and Chromatographic Validation of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate Purity: A Comparative Guide

As a Senior Application Scientist, the validation of chiral building blocks is not merely a box-ticking exercise; it is the foundation of downstream stereocontrol in drug development. Tert-butyl [(1S)-1-(2-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the validation of chiral building blocks is not merely a box-ticking exercise; it is the foundation of downstream stereocontrol in drug development. Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate is a highly valuable, Boc-protected chiral amine[1]. Because enantiomeric excess (ee) directly determines the therapeutic action and safety profile of the resulting active pharmaceutical ingredients (APIs)[2], rigorous analytical cross-validation is mandatory.

This guide objectively compares the three primary modalities for validating the chemical and enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Optical Activity (VOA).

Analytical Workflow & Orthogonal Strategy

Relying on a single analytical technique introduces systemic blind spots. While HPLC provides unparalleled sensitivity for enantiomeric separation, it lacks direct structural confirmation. Conversely, NMR provides absolute chemical identity but requires specialized techniques to resolve enantiomers[3]. By employing an orthogonal workflow, we eliminate false positives and establish a comprehensive purity profile.

Workflow Start Tert-butyl[(1S)-1-(2-methoxyphenyl) ethyl]carbamate HPLC Chiral HPLC Analysis (Enantiomeric Excess) Start->HPLC NMR 1H qNMR & Chiral NMR (Chemical Purity & ee%) Start->NMR VCD VCD / ROA Spectroscopy (Absolute Configuration) Start->VCD HPLC_SST System Suitability: Racemate Rs > 2.0 HPLC->HPLC_SST NMR_SST Internal Calibration: Maleic Acid Standard NMR->NMR_SST Final Comprehensive Purity Validation Report VCD->Final HPLC_Out ee% > 99.5% LOD < 0.05% HPLC_SST->HPLC_Out NMR_Out Absolute Purity > 99.0% Diastereomeric Ratio NMR_SST->NMR_Out HPLC_Out->Final NMR_Out->Final

Orthogonal workflow for cross-validating the purity of chiral Boc-protected amines.

Chiral HPLC: The Gold Standard for Enantiomeric Excess

Chiral HPLC physically separates enantiomers on a chiral stationary phase (CSP), making it the gold standard for quantifying trace levels of the undesired (1R)-enantiomer[3].

Mechanistic Causality

For N-Boc protected amines, carbohydrate-based CSPs (such as CHIRALPAK IC, which utilizes cellulose tris(3,5-dichlorophenylcarbamate)) are highly effective[4]. The causality behind this selection lies in the molecular interactions: chiral recognition is heavily driven by π−π interactions between the 2-methoxyphenyl ring of the analyte and the phenyl rings of the CSP, coupled with strong hydrogen bonding from the carbamate (Boc) group[4].

Mechanism Analyte Analyte: (1S)-Enantiomer (Boc-protected amine) Complex Transient Diastereomeric Complex Analyte->Complex CSP Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) CSP->Complex H_Bond Hydrogen Bonding (Boc C=O ↔ CSP N-H) Complex->H_Bond Pi_Pi π-π Interactions (2-Methoxyphenyl ↔ CSP Phenyl) Complex->Pi_Pi Steric Steric Fit (Chiral Groove Inclusion) Complex->Steric Elution Differential Elution (1R elutes before 1S) H_Bond->Elution Pi_Pi->Elution Steric->Elution

Mechanism of transient diastereomeric complexation driving chiral HPLC resolution.

Self-Validating Protocol: Chiral HPLC

A protocol is only as reliable as its internal controls. This methodology utilizes a System Suitability Test (SST) to self-validate resolving power before sample analysis.

  • System Preparation: Equilibrate a Chiralpak IC column (4.6 x 250 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Trifluoroacetic acid (TFA) at 1.0 mL/min. Reasoning: TFA suppresses secondary interactions with residual silanols, preventing peak tailing.

  • System Suitability Test (Self-Validation): Inject 10 µL of a 1 mg/mL racemic standard of Tert-butyl[1-(2-methoxyphenyl)ethyl]carbamate.

    • Validation Gate: The run is only valid if the resolution ( Rs​ ) between the (1R) and (1S) peaks is >2.0 . If Rs​<2.0 , the integration of the trace enantiomer will be compromised by co-elution, and the column must be regenerated.

  • Sample Analysis: Inject 10 µL of the (1S)-analyte sample (1 mg/mL). Monitor UV absorbance at 210 nm and 254 nm.

  • Quantification: Calculate ee% using the area normalization method: ee%=Area1S​+Area1R​Area1S​−Area1R​​×100 .

NMR Spectroscopy: Chemical Purity (qNMR) & Chiral Verification

While HPLC excels at separation, it is a relative technique that requires standards. Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation and chemical purity without requiring a reference standard of the analyte itself[5].

Mechanistic Causality

For Chemical Purity: Quantitative NMR (qNMR) relies on the principle that the area of a resonance signal is directly proportional to the number of nuclei producing it. The tert-butyl group of the Boc protection provides a sharp, 9-proton singlet (~1.4 ppm) that is highly sensitive and distinct from aromatic impurities, making it an ideal integration target[5]. For Chiral Purity: Chiral NMR determines ee% rapidly without physical separation[3]. By introducing a chiral solvating agent (CSA) or a symmetrical achiral resolving agent, transient complexes form in the fast exchange regime, inducing chemical shift non-equivalence ( Δδ ) between enantiomers in the 1H NMR spectra[2].

Self-Validating Protocol: 1H qNMR
  • Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of an internal standard (e.g., Maleic acid, certified purity >99.9%) into a vial using a microbalance. Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm, which perfectly avoids overlap with the analyte's aliphatic (1.4-1.6 ppm) and aromatic (6.8-7.3 ppm) signals.

  • Solvation: Dissolve in 0.6 mL of CDCl3​ . Reasoning: Non-polar solvents minimize the disruption of intramolecular hydrogen bonds.

  • Acquisition Parameters (Self-Validation): Set the T1​ relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically 30-60 seconds).

    • Validation Gate: If D1​ is too short, magnetization will not fully recover, skewing the integration ratio and invalidating the absolute purity calculation.

  • Calculation: Determine absolute purity using the integral ratio of the 9H Boc singlet against the 2H Maleic acid singlet.

Vibrational Optical Activity (ROA/VCD)

To definitively confirm that the major enantiomer present is the (1S) configuration, chiroptical spectroscopy is utilized. Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) measure the differential interaction of left- and right-circularly polarized light with chiral molecules[6].

Mechanistic Causality

Unlike traditional polarimetry (Optical Rotation), which provides a single macro-value susceptible to impurity interference, VCD/ROA provides a complete spectral fingerprint of chirality[7]. This allows for the direct determination of absolute configuration by comparing the experimental spectrum against Density Functional Theory (DFT) calculated spectra, eliminating the need for complex crystallization and X-ray diffraction[7].

Self-Validating Protocol: ROA
  • Sample Preparation: Prepare a highly concentrated solution (~0.5 M) of the analyte in CDCl3​ .

  • Acquisition: Accumulate the ROA signal using a 532 nm excitation laser.

  • Self-Validation: Normalize the ROA spectra to correct for fluctuations in excitation power. Apply dual-phase algorithms to eliminate systematic polarization artifacts[6]. The experimental peaks must align with the DFT-predicted vibrational modes of the (1S) configuration to confirm identity.

Quantitative Performance Comparison

The choice of method depends on the specific requirements of the analysis: sensitivity, structural insight, and throughput[3]. The tables below summarize the comparative performance of these modalities.

Table 1: Performance Comparison for Enantiomeric Purity (ee%)

FeatureChiral HPLCChiral NMR (with CSA)ROA / VCD
Primary Application Trace enantiomer quantification[3]Rapid ee% screening & structural insight[3]Absolute configuration & ee%[7]
Sensitivity (LOD) < 0.05% (Excellent)~ 1.0 - 2.0% (Moderate)~ 0.1 - 0.5% (Good)[6]
Specificity High (Requires baseline resolution)High (Requires distinct Δδ shift)Very High (Spectral fingerprint)
Analysis Time 15 - 30 minutes per run< 5 minutes (after prep)1 - 6 hours (signal accumulation)[6]
Destructive? No (If preparative fractionated)NoNo

Table 2: Performance Comparison for Chemical Purity

ParameterqNMR (Internal Standard)Reversed-Phase HPLC (Achiral)
Principle Direct proton integration ratio[8]UV absorbance area normalization
Reference Standard Not required (Uses independent IS)[8]Required (For precise response factors)
Impurity Identification High (Elucidates structure of impurities)Low (Only provides retention time)
Typical Accuracy ±0.5% ±1.0%

Conclusion

For the rigorous validation of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate, no single technique is sufficient. Chiral HPLC remains the undisputed gold standard for quantifying enantiomeric excess due to its exceptional sensitivity and resolution capabilities[8]. However, its lack of direct structural confirmation mandates orthogonal validation. qNMR provides the necessary absolute chemical purity and structural verification without the need for analyte-specific reference standards[5]. Finally, VCD/ROA serves as the ultimate arbiter for absolute configuration, ensuring that the spatial arrangement of the chiral center is definitively (1S)[7]. By combining these self-validating protocols, researchers can guarantee the stereochemical integrity of their pharmaceutical building blocks.

References

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications (PubMed). [Link]

  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed.[Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. [Link]

  • TERT-BUTYL[(1S)-1-(2-METHOXYPHENYL)ETHYL]CARBAMATE. NextSDS.[Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... RSC Publishing. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Comparison for Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate: CID vs. HCD

Executive Summary In pharmaceutical development and organic synthesis, the tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting moiety for primary and secondary amines. Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and organic synthesis, the tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting moiety for primary and secondary amines. Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate (Exact Mass: 251.1521 Da) is a prime example of a Boc-protected chiral amine. Accurately characterizing this molecule using tandem mass spectrometry (MS/MS) requires a deep understanding of its gas-phase dissociation mechanics.

This guide provides an objective, data-driven comparison of two premier fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) . By mapping the distinct energetic pathways each method induces, researchers can optimize their LC-MS/MS workflows for structural elucidation and quantitative monitoring.

Mechanistic Principles of Fragmentation (Causality)

The fragmentation of Boc-protected amines is highly predictable but heavily dependent on the energy deposition method used in the mass spectrometer.

The McLafferty-Type Rearrangement

Under low-energy MS/MS conditions, the protonated precursor ion ([M+H]⁺, m/z 252.1600) rarely undergoes direct cleavage of the entire Boc group. Instead, the tert-butyl group facilitates a highly favorable McLafferty-type rearrangement . A hydrogen atom from one of the tert-butyl methyl groups is transferred to the carbonyl oxygen, resulting in the neutral loss of isobutylene (56 Da) to form an intermediate carbamic acid (m/z 196.0974) [1]. This intermediate is highly labile and rapidly decarboxylates (loss of CO₂, 44 Da) to yield the protonated unprotected amine (m/z 152.1075)[1].

CID vs. HCD Dynamics
  • CID (Ion Trap): CID is a slow-heating, resonance-excitation process. Once the lowest energy threshold is breached (the loss of the Boc group), the resulting m/z 152 fragment falls out of resonance with the excitation waveform and undergoes no further fragmentation [2]. Consequently, m/z 152 dominates the CID spectrum as the base peak.

  • HCD (Beam-Type Collision): HCD deposits higher kinetic energy rapidly as ions enter a collision cell [3]. The primary fragment (m/z 152) retains enough internal energy to undergo secondary and tertiary cleavages. It expels ammonia (NH₃, 17 Da) to form a stable styrene-like carbocation (m/z 135.0810), which subsequently loses methanol (CH₃OH, 32 Da) from the ortho-methoxy group to generate a highly conjugated aromatic cation (m/z 103.0548).

Pathways A [M+H]+ m/z 252.16 Tert-butyl[(1S)-1-(2-methoxyphenyl) ethyl]carbamate B [M-C4H8+H]+ m/z 196.10 Carbamic Acid Intermediate A->B - C4H8 (56 Da) CID/HCD C [M-Boc+H]+ m/z 152.11 1-(2-methoxyphenyl)ethan-1-amine A->C - Boc (100 Da) Concerted (CID/HCD) B->C - CO2 (44 Da) CID/HCD D [M-Boc-NH3+H]+ m/z 135.08 Styrene Derivative C->D - NH3 (17 Da) HCD Favored E [M-Boc-NH3-CH3OH+H]+ m/z 103.05 Aromatic Cation D->E - CH3OH (32 Da) HCD Favored

Fig 1. Mechanistic MS/MS fragmentation pathways of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate.

Experimental Workflow (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating Parallel Reaction Monitoring (PRM) approach, analyzing both CID and HCD spectra from the exact same chromatographic peak.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analytical standard in an initial diluent of 50% Methanol / 50% Water with 0.1% Formic Acid to achieve a final concentration of 100 ng/mL. Validation Step: Prepare a solvent blank to confirm the absence of column carryover.

  • UHPLC Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the spray voltage to +4.0 kV, capillary temperature to 275 °C, and sheath gas to 40 arb units.

  • MS/MS Acquisition (Parallel PRM):

    • Isolate the precursor ion (m/z 252.1600) using the quadrupole with a 1.5 Da isolation window.

    • Scan 1 (CID): Route the isolated ions to the linear ion trap. Apply a Normalized Collision Energy (NCE) of 25%.

    • Scan 2 (HCD): Route the isolated ions to the multipole collision cell. Apply an NCE of 45% [3].

  • High-Resolution Detection: Detect all fragment ions in the Orbitrap mass analyzer at a resolution of 70,000 (at m/z 200). Validation Step: Ensure the mass error of the precursor and all major fragments remains below 5 ppm.

Workflow cluster_MS Tandem Mass Spectrometry (MS/MS) S1 Sample Preparation 100 ng/mL in 50% MeOH/0.1% FA S2 UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 ESI Source Positive Ion Mode (+4.0 kV) S2->S3 S4 Precursor Isolation m/z 252.16 (Quadrupole) S3->S4 S5 CID (Ion Trap) NCE 25% Low-Energy Pathways S4->S5 S6 HCD (Collision Cell) NCE 45% High-Energy Pathways S4->S6 S7 High-Resolution Detection Orbitrap (R=70,000) S5->S7 S6->S7

Fig 2. Self-validating UHPLC-MS/MS workflow for CID and HCD comparative analysis.

Data Presentation & Performance Comparison

The quantitative data below highlights the distinct spectral signatures generated by the two fragmentation methods. CID is ideal for confirming the presence of the Boc group, while HCD provides deeper structural confirmation of the underlying chiral amine scaffold.

Table 1: Quantitative Comparison of CID vs. HCD Fragment Ions

Fragment IonFormulaTheoretical m/zCID Rel. Abundance (%)HCD Rel. Abundance (%)Mass Error (ppm)
[M+H]⁺C₁₄H₂₂NO₃⁺252.160050< 2.0
[M-C₄H₈+H]⁺C₁₀H₁₄NO₃⁺196.0974152< 2.0
[M-Boc+H]⁺C₉H₁₄NO⁺152.1075100 (Base Peak) 45< 2.0
[M-Boc-NH₃+H]⁺C₉H₁₁O⁺135.08102100 (Base Peak) < 2.0
[M-Boc-NH₃-CH₃OH+H]⁺C₈H₇⁺103.0548060< 2.0

Note: Relative abundances are normalized to the most intense peak in each respective spectrum.

Conclusion & Best Practices

When analyzing Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate or similar Boc-protected amines, the choice of fragmentation technique dictates the structural information obtained:

  • Use CID when your primary goal is to verify the successful coupling or presence of the Boc protecting group. The dominant m/z 152 peak serves as a highly reliable diagnostic marker.

  • Use HCD when you need to differentiate this specific isomer from other structurally similar amines. The secondary loss of methanol (m/z 103.0548) is highly characteristic of the ortho-methoxy substitution on the phenyl ring, providing a unique fingerprint that CID fails to generate.

For robust quantitative assays (e.g., MRM/PRM), selecting the HCD transition (252.1600 → 135.0810) often yields better signal-to-noise ratios in complex biological matrices, as the lower mass fragments suffer from less endogenous isobaric interference.

References

  • Wolf, C., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 16(4), 553-564 (2005). Source: PubMed / ACS. URL:[Link]

  • Applera Corporation. "Mass tags for quantitative analyses." US Patent US20070048752A1. Source: Google Patents.
  • "Heterobifunctional compositions for targeted protein degradation and methods for their use." WO Patent WO2022187650A1. Source: Google Patents.

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Comparative

A Comparative Guide to Determining the Enantiomeric Purity of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate by GC-MS

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of enantiomeric purity i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of chiral drug candidates. The biological activity of enantiomers can differ profoundly, with one offering therapeutic benefits while the other may be inert or even toxic. This guide provides a comprehensive technical overview and a detailed experimental protocol for determining the enantiomeric purity of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate, a key chiral intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a simple recitation of methods. It delves into the rationale behind the analytical choices, offers a robust, self-validating experimental protocol, and provides an objective comparison with alternative analytical techniques. Our aim is to equip researchers and drug development professionals with the expertise to confidently select and implement the most appropriate method for their needs, grounded in scientific integrity and practical, field-proven insights.

The Analytical Challenge: Enantioseparation of a Boc-Protected Amine

Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate presents a typical analytical challenge in chiral separations. The tert-butyloxycarbonyl (Boc) protecting group, while crucial for synthetic strategies, can introduce thermal lability, a key consideration for GC-based methods. Furthermore, the enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral selector to achieve separation.

Gas chromatography, when coupled with a chiral stationary phase (CSP), offers a powerful solution for the enantioseparation of volatile and semi-volatile compounds. The high efficiency of capillary GC columns can lead to excellent resolution of enantiomers, while mass spectrometric detection provides high sensitivity and structural confirmation.

GC-MS Method for Enantiomeric Purity Determination: A Self-Validating Protocol

This section details a robust GC-MS method for the enantiomeric purity analysis of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

Principle of the Method

The enantiomers of the analyte are separated on a chiral capillary GC column. The differential interaction of each enantiomer with the chiral stationary phase leads to different retention times, allowing for their separation and subsequent quantification. Mass spectrometry is used for detection, providing confirmation of the analyte's identity and a sensitive means of quantification.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis & Validation Sample Weigh and dissolve sample in a suitable solvent (e.g., Ethyl Acetate) Standard Prepare a racemic standard and a solution of the pure (S)-enantiomer Sample->Standard Dilution Dilute to an appropriate concentration (e.g., 1 mg/mL) Standard->Dilution Injection Inject sample onto the GC-MS system Separation Enantiomeric separation on a chiral capillary column Injection->Separation Detection Detection by Mass Spectrometry (Scan or SIM mode) Separation->Detection Integration Integrate peak areas of both enantiomers Calculation Calculate enantiomeric purity (% ee) Integration->Calculation Validation Validate the method according to ICH Q2(R1) guidelines Calculation->Validation

Caption: Experimental workflow for the GC-MS analysis of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate.

Detailed Experimental Protocol

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate sample and dissolve it in 10 mL of ethyl acetate to obtain a concentration of 1 mg/mL.

  • Racemic Standard: If available, prepare a 1 mg/mL solution of the racemic mixture of Tert-butyl[1-(2-methoxyphenyl)ethyl]carbamate in ethyl acetate. This is crucial for confirming the elution order and resolution of the enantiomers.

  • (S)-Enantiomer Standard: Prepare a 1 mg/mL solution of a known pure sample of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate to confirm the identity of the major peak.

2. GC-MS Instrumentation and Conditions:

The selection of the chiral stationary phase is the most critical parameter for achieving enantioseparation. Cyclodextrin-based CSPs are highly effective for the separation of enantiomers of N-protected amines.[1][2] A column such as one containing a derivative of β-cyclodextrin is a suitable starting point.

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise control over temperature and flow, essential for reproducible retention times.
Chiral Capillary Column e.g., Cyclodextrin-based column like Astec® CHIRALDEX® B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or similarThese columns offer a chiral environment that enables differential interaction with the enantiomers, leading to their separation. The choice of a specific cyclodextrin derivative may require screening.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency. Constant flow mode ensures stable retention times during temperature programming.
Inlet Temperature 250 °CSufficiently high to ensure rapid vaporization of the analyte without causing significant thermal degradation of the Boc group.
Injection Volume 1 µL, Split ratio 50:1A split injection prevents column overloading and ensures sharp peaks. The ratio can be optimized based on analyte concentration and system sensitivity.
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 5 °C/min to 220 °C, Hold: 5 minA temperature ramp is often necessary to achieve a good balance between resolution and analysis time. Lower initial temperatures can improve the separation of early-eluting enantiomers.[2]
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive detection and structural information for peak identification.
Ion Source Temperature 230 °CStandard temperature for electron ionization, balancing ionization efficiency and minimizing thermal degradation.
Quadrupole Temperature 150 °CStandard temperature for maintaining mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full scan is used for initial method development and peak identification. SIM mode offers higher sensitivity and is ideal for quantifying low levels of the undesired enantiomer.
SIM Ions To be determined from the full scan mass spectrum. Likely ions include the molecular ion (if present) and key fragment ions.See Data Analysis section for expected fragmentation.

3. Data Analysis and Interpretation:

  • Peak Identification: Identify the peaks corresponding to the (S)- and (R)-enantiomers by comparing their retention times with those of the pure enantiomer and racemic standards.

  • Mass Spectral Fragmentation: The mass spectrum of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is expected to show characteristic fragmentation patterns for Boc-protected amines. The most prominent fragmentation is the loss of isobutylene (C4H8), resulting in a fragment ion at [M-56]+.[3] Another common loss is the entire Boc group, leading to the protonated amine. Other significant fragments may arise from the cleavage of the bond between the chiral carbon and the methoxyphenyl group.

  • Quantification: Calculate the enantiomeric purity (expressed as enantiomeric excess, % ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

4. Method Validation:

A robust analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Validation ParameterAcceptance Criteria (Typical)
Specificity Baseline resolution (Rs > 1.5) between the enantiomers and from any known impurities. Peak purity should be confirmed using MS data.
Linearity For the minor enantiomer, a linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995.
Accuracy Recovery of the minor enantiomer spiked into the major enantiomer should be within 85-115%.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 15% for the quantification of the minor enantiomer at the limit of quantitation (LOQ).
Limit of Quantitation (LOQ) The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy (e.g., S/N ratio ≥ 10).
Limit of Detection (LOD) The lowest concentration of the minor enantiomer that can be detected (e.g., S/N ratio ≥ 3).
Robustness The method should be insensitive to small, deliberate variations in parameters such as oven temperature ramp rate and carrier gas flow rate.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful technique, other methods are also available for determining enantiomeric purity. The choice of method depends on factors such as the properties of the analyte, the required sensitivity, and the available instrumentation.

GCMS GC-MS + High resolution + Sensitive detection (MS) + Structural confirmation - Requires volatile/thermally stable analyte - Potential for thermal degradation of Boc group HPLC Chiral HPLC + Wide applicability + No volatility requirement + Well-established CSPs - Higher solvent consumption - Lower resolution than capillary GC SFC Chiral SFC + Fast separations + Reduced solvent consumption (greener) + Good for preparative scale - Specialized instrumentation - Less universally available NMR Chiral NMR + Non-destructive + No separation required + Provides structural information - Lower sensitivity - Requires chiral solvating/derivatizing agents - Potential for signal overlap Analyte Tert-butyl[(1S)-1- (2-methoxyphenyl)ethyl]carbamate Analyte->GCMS Analyte->HPLC Analyte->SFC Analyte->NMR

Caption: Comparison of analytical techniques for determining the enantiomeric purity of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate.

Comparison Table
FeatureGC-MS with Chiral Stationary PhaseChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of enantiomers on a chiral GC column.Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential partitioning using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer.
Advantages - High resolution and efficiency- High sensitivity with MS detection- Provides structural confirmation- Broad applicability to a wide range of compounds- No requirement for volatility or thermal stability- Well-established and numerous CSPs available- Very fast separations- Reduced organic solvent consumption ("greener" chemistry)- Excellent for preparative separations- Non-destructive- Rapid analysis without chromatographic separation- Provides detailed structural information
Disadvantages - Requires analyte to be volatile and thermally stable- Potential for thermal degradation of the Boc group- Higher solvent consumption and cost- Typically lower resolution than capillary GC- Requires specialized and less common instrumentation- Method development can be complex- Lower sensitivity compared to chromatographic methods- Requires a suitable chiral solvating or derivatizing agent- Potential for peak overlap in complex spectra
Typical Application Routine quality control for volatile or semi-volatile chiral intermediates and APIs.The workhorse for chiral analysis in the pharmaceutical industry for both analytical and preparative scales.High-throughput screening and preparative separations where speed and reduced solvent use are critical.[6][7]Rapid determination of enantiomeric excess when sufficient sample is available and for mechanistic studies.

Conclusion and Recommendations

The determination of the enantiomeric purity of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate can be reliably achieved using a validated chiral GC-MS method. The high resolution offered by capillary GC, combined with the sensitivity and specificity of mass spectrometric detection, makes it an excellent choice for quality control in a drug development setting. The key to a successful method lies in the selection of an appropriate chiral stationary phase, typically a cyclodextrin derivative, and careful optimization of the GC temperature program to ensure baseline separation of the enantiomers without inducing thermal degradation of the Boc-protecting group.

While chiral HPLC remains a versatile and widely used alternative, and chiral SFC offers advantages in speed and sustainability, GC-MS provides a robust and highly sensitive method that is well-suited for the analysis of this particular chiral intermediate. For situations where a non-destructive analysis is required and sample amount is not a limiting factor, NMR with chiral solvating agents presents a viable, albeit less sensitive, option.

Ultimately, the choice of analytical technique should be guided by a thorough evaluation of the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. The self-validating protocol and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a reliable method for the critical task of enantiomeric purity determination.

References

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Welch, C. J., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Pennant, M. (2010). Chiral discrimination of phenethylamines with beta-cyclodextrin and heptakis(2,3-di-O-acetyl)beta-cyclodextrin by capillary electrophoresis and NMR spectroscopy. Chirality, 10(1), 51-7.
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Aboul-Enein, H. Y. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5.
  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). [Link]

  • Juvancz, Z., & Szente, L. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 450-466.
  • Moos, M., et al. (2021).
  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Beilstein Journals. (n.d.). Chimeric self-sufficient P450cam-RhFRed biocatalysts with broad substrate scope. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.
  • Moos, M., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate

A Comprehensive Guide to the Safe Handling of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate This guide provides essential safety protocols and logistical information for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Handling of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar carbamate compounds and established laboratory safety principles to offer a robust framework for its safe use. It is imperative that a site-specific risk assessment be conducted prior to handling this chemical.

Hazard Identification and Risk Assessment

Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate is a research chemical with potential hazards. Based on data from analogous compounds, it should be handled with care. The primary anticipated hazards include:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Irritation : May cause skin irritation upon contact.[2][3]

  • Eye Irritation : May cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[2][3]

A thorough risk assessment should be performed before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate.[4][5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[3][4][6]
Skin Protection - Gloves : Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat : A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[6]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[4][6]

Safe Handling and Operational Workflow

Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring the integrity of your research.[5][7]

Preparation and Handling
  • Review Documentation : Before beginning any work, review this guide and any available chemical safety information.[5]

  • Engineering Controls : Always handle Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5][7]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5][7]

  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound :

    • Avoid contact with eyes, skin, and clothing.[4]

    • Minimize dust generation and accumulation.[4][7]

    • Use appropriate tools, such as spatulas or powder funnels, for transfers to minimize direct contact.[5]

    • Keep the container tightly closed when not in use.[7][8]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Guide prep2 Verify Fume Hood Operation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Solid in Ventilated Area prep4->handle1 Proceed to Handling handle2 Dissolve or Transfer handle1->handle2 clean1 Clean Work Area handle2->clean1 Experiment Complete clean2 Decontaminate Glassware clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff & Dispose PPE clean3->clean4

Caption: Workflow for the safe handling of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate.

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and for laboratory safety.[8][9]

  • Container : Store in a tightly closed container.[7][8]

  • Conditions : Keep in a cool, dry, and well-ventilated area.[8] Some sources for similar compounds suggest refrigeration (4°C) and protection from light.

  • Segregation : Store away from incompatible materials such as strong oxidizing agents.[10][11]

First Aid and Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.[5][7]

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3][7]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[7]
Spill For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. Ensure adequate ventilation.[3][7][10]

Disposal Plan

Proper disposal of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5][7]

  • Solid Waste : Collect any unused or waste solid in a clearly labeled, sealed container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not empty into drains.[3][11]

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.[7]

  • Final Disposal : All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][10]

Waste Disposal Workflow Diagram

cluster_segregation Waste Segregation cluster_containment Containment start Waste Generated solid_waste Solid Waste (Unused compound, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container disposal Licensed Hazardous Waste Disposal solid_container->disposal liquid_container->disposal

Caption: Waste segregation and disposal workflow.

References

  • NextSDS. TERT-BUTYL [(1S)-1-(2-METHOXYPHENYL)ETHYL]CARBAMATE - Chemical Substance Information. [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. [Link]

  • PMC. Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applicators. [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. [Link]

  • The University of New Mexico Environmental Health & Safety. Chemical Safety Guidelines. [Link]

  • National Institutes of Health. Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate. PubChem. [Link]

  • National Institutes of Health. tert-Butyl carbamate. PubChem. [Link]

  • National Institutes of Health. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]

  • NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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